(R)-Carisbamate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-FCDGGRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Carisbamate-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (R)-Carisbamate-d4, a deuterium-labeled stable isotope of (R)-Carisbamate. This document is intended for use by professionals in pharmaceutical research and development.
This compound serves as a critical internal standard for the quantitative analysis of Carisbamate in various biological matrices, leveraging the precision of stable isotope dilution methods.[1] Carisbamate, an alkyl-carbamate, has been investigated for its anticonvulsant properties in the treatment of partial-onset epilepsy.[2] Its mechanism of action, while not fully elucidated, is believed to involve the modulation of voltage-gated sodium channels.[2]
Chemical and Physical Properties
The incorporation of four deuterium atoms into the (R)-Carisbamate structure results in a distinct molecular weight, which is essential for its use in mass spectrometry-based assays. The key properties of this compound and its non-labeled counterpart are summarized below for comparison.
| Property | This compound | (R)-Carisbamate |
| CAS Number | 1287128-99-7 | 194085-74-0[3] |
| Molecular Formula | C₉H₆D₄ClNO₃ | C₉H₁₀ClNO₃[3] |
| Molecular Weight | 219.66 g/mol | 215.63 g/mol [3] |
| Synonyms | (1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate | [(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate[3] |
| Chemical Class | Alkyl-carbamate, Isotope-Labeled Compound[1][4] | Alkyl-carbamate[4] |
| Application | Labeled internal standard for clinical mass spectrometry[1] | Antiepileptic agent[2][5] |
| Storage | 2-8°C Refrigerator | -20°C[5] |
Chemical Structure
This compound is structurally identical to (R)-Carisbamate, with the exception of four deuterium atoms replacing hydrogen atoms on the 2-chlorophenyl ring. This substitution provides mass stability for analytical applications without significantly altering the chemical behavior of the molecule.
References
Synthesis and Purification of (R)-Carisbamate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (R)-Carisbamate-d4, an isotopically labeled version of the anticonvulsant drug Carisbamate. The introduction of deuterium can alter the metabolic profile of the drug, potentially leading to improved pharmacokinetic properties.[1][2][3] This document outlines a plausible synthetic route and a detailed purification strategy based on established chemical principles and analytical techniques, tailored for a research and development setting.
Synthetic Strategy
The synthesis of this compound involves a multi-step process starting from commercially available deuterated precursors. The key steps include the formation of a chiral epoxide, followed by nucleophilic opening and subsequent carbamoylation. The synthetic workflow is designed to maintain the desired stereochemistry at the chiral center.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of (R)-2-(2-chlorophenoxy-d4)oxirane
-
To a solution of 2-chlorophenol-d5 in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add (R)-glycidyl nosylate and stir the reaction mixture at 60 °C for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-2-(2-chlorophenoxy-d4)oxirane.
Step 2: Synthesis of (R)-1-(2-chlorophenoxy-d4)propan-2-ol
-
To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (R)-2-(2-chlorophenoxy-d4)oxirane in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield (R)-1-(2-chlorophenoxy-d4)propan-2-ol.
Step 3: Synthesis of this compound
-
Dissolve (R)-1-(2-chlorophenoxy-d4)propan-2-ol in anhydrous dichloromethane.
-
Add trichloroacetyl isocyanate dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 1 hour.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain this compound.
Synthesis Workflow
References
- 1. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 2. Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
(R)-Carisbamate-d4: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of (R)-Carisbamate-d4, a deuterated analog of the neuromodulatory agent Carisbamate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies, and mechanism of action.
Physicochemical Properties
This compound is the deuterated form of (R)-Carisbamate, a compound investigated for its anticonvulsant properties. The incorporation of deuterium isotopes can be useful in metabolic studies and as an internal standard in analytical applications.
| Property | Value |
| Chemical Name | (1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate |
| Molecular Formula | C₉H₆D₄ClNO₃ |
| Molecular Weight | 219.66 g/mol |
| CAS Number | 1287128-99-7 |
| Purity | ≥98% (typical) |
| Appearance | White to off-white solid |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound, based on established methods for Carisbamate and quality control procedures for deuterated standards.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to a known concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC system.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis: The mass spectrum should confirm the expected molecular ion peak for this compound. The isotopic distribution will indicate the level of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The proton NMR spectrum will show the absence or significant reduction of signals corresponding to the deuterated positions when compared to the spectrum of the non-deuterated (R)-Carisbamate.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule.
-
²H NMR: The deuterium NMR spectrum can be used to directly observe the deuterium signals, confirming their presence and location.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
Mechanism of Action and Signaling Pathways
Carisbamate exerts its neuromodulatory effects through multiple mechanisms, primarily by inhibiting neuronal excitability. The primary targets are voltage-gated sodium channels and T-type calcium channels.
Caption: Mechanism of action of Carisbamate.
Experimental Workflow
A typical workflow for the analysis and characterization of this compound involves a multi-step process to ensure its identity, purity, and quality.
Caption: General experimental workflow for analysis.
(R)-Carisbamate-d4: A Technical Guide for Bioanalytical Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterated Analogs in Modern Bioanalysis
(R)-Carisbamate, also known as YKP-509, is an investigational neuromodulator studied for its potential as an anticonvulsant and neuroprotective agent. Its primary mechanism of action involves the modulation of neuronal excitability through the blockade of voltage-gated sodium channels.[1] As with any drug candidate, understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for development.
Accurate quantification of drug concentrations in biological matrices like plasma or serum is the foundation of PK studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[2] The robustness of LC-MS/MS assays is significantly enhanced by the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby correcting for any potential variability.[3]
This is the principal role of (R)-Carisbamate-d4 . As a stable isotope-labeled (SIL) analog of the parent drug, where four hydrogen atoms have been replaced by deuterium, it is the preferred internal standard for the quantitative bioanalysis of (R)-Carisbamate. Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it co-elutes chromatographically and experiences similar matrix effects and ionization efficiency.[3] However, its mass is shifted by four Daltons (Da), allowing a mass spectrometer to distinguish it from the analyte, which is the key to precise quantification. This guide provides an in-depth overview of the application of this compound in research, focusing on its use in a representative LC-MS/MS method for pharmacokinetic analysis.
Application in Quantitative Bioanalysis
The sole research application of this compound is to serve as an internal standard for the precise quantification of (R)-Carisbamate in biological samples. It is added at a known, fixed concentration to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. The instrument measures the peak area response of both the analyte ((R)-Carisbamate) and the IS (this compound). The concentration of the analyte in the unknown samples is then determined by calculating the ratio of the analyte's peak area to the IS's peak area and plotting this ratio against a calibration curve.
Caption: Logic of using a deuterated internal standard for quantification.
Representative Experimental Protocol
While specific, validated methods from clinical development are often proprietary, the following section details a representative experimental protocol for the quantification of (R)-Carisbamate in rat plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for Carisbamate and other small molecule drugs.
3.1. Sample Preparation: Protein Precipitation
-
Label 1.5 mL polypropylene microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Aliquot 50 µL of the respective sample (blank plasma, standard, QC, or unknown) into the labeled tubes.
-
Add 10 µL of the this compound internal standard working solution (e.g., 500 ng/mL in 50% methanol) to every tube except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex mix all tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for sample preparation via protein precipitation.
3.2. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 10% B to 90% B over 2.5 min, hold 1 min, re-equilibrate |
3.3. Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for specific instrument (e.g., N2) |
Quantitative Data and Method Performance
The following tables summarize the expected mass spectrometry parameters and performance characteristics of a validated bioanalytical method.
Table 1: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| (R)-Carisbamate | 216.0 | 198.0 | 15 |
| This compound | 220.0 | 202.0 | 15 |
| Note: Transitions are representative. The precursor ion reflects the monoisotopic mass plus a proton. The product ion corresponds to a stable fragment after collision-induced dissociation (e.g., loss of H₂O). |
Table 2: Representative Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 5,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | < 15% (< 20% at LLOQ) |
| Inter-day Precision (% CV) | < 15% (< 20% at LLOQ) |
| Extraction Recovery | > 85% |
Mechanism of Action: Signaling Pathway
(R)-Carisbamate exerts its anticonvulsant effects primarily by interacting with voltage-gated sodium channels (VGSCs) on neuronal membranes. These channels are crucial for the initiation and propagation of action potentials. In pathological states like epilepsy, neurons can become hyperexcitable, firing action potentials at an abnormally high frequency. Carisbamate is believed to stabilize the inactive state of VGSCs, making it more difficult for the channel to open in response to depolarization. This reduces the neuron's ability to sustain high-frequency firing, thereby dampening the excessive electrical activity that leads to seizures.
Caption: Proposed mechanism of action of (R)-Carisbamate.
Conclusion
This compound is a critical research tool, indispensable for the accurate pharmacokinetic evaluation of (R)-Carisbamate. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data necessary for drug development. The representative methods and data presented in this guide underscore its function and provide a technical framework for researchers engaged in the preclinical and clinical assessment of this novel anticonvulsant agent. The precision afforded by this deuterated standard is paramount for making informed decisions in the progression of (R)-Carisbamate as a potential therapeutic.
References
The Pharmacological Profile of Carisbamate and Its Metabolites: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carisbamate (formerly known as YKP509 or RWJ-333369) is an investigational neuromodulatory agent with demonstrated anticonvulsant properties. This technical guide provides a comprehensive overview of the pharmacological profile of Carisbamate and its known metabolites, synthesizing data from preclinical and clinical studies. The primary mechanism of action involves the modulation of voltage-gated ion channels, leading to a reduction in neuronal hyperexcitability. This document details its pharmacodynamic effects, pharmacokinetic properties across various populations, and summarizes key clinical trial outcomes. Methodologies for pivotal experiments are described, and its impact on neuronal signaling pathways is visually represented.
Introduction
Carisbamate, chemically known as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is a novel compound that has been investigated for the treatment of epilepsy, particularly for difficult-to-treat conditions such as Lennox-Gastaut syndrome (LGS) and partial-onset seizures.[1][2] Structurally similar to felbamate, Carisbamate has shown a broad spectrum of anticonvulsant activity in preclinical models.[3] This guide aims to provide a detailed technical summary of its pharmacological characteristics to inform further research and development.
Pharmacodynamics: Mechanism of Action
The anticonvulsant effects of Carisbamate are primarily attributed to its modulation of neuronal ion channels, leading to a reduction in neuronal firing.[4][5]
Inhibition of Voltage-Gated Sodium Channels (VGSCs)
Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of voltage-gated sodium channels, with a notable effect on the Nav1.2 isoform, which is highly expressed in the hippocampus.[1][6][7] This inhibition stabilizes the inactivated state of the sodium channel, thereby reducing the repetitive firing of action potentials that is characteristic of seizure activity.[6][7]
Modulation of Voltage-Gated Calcium Channels (VGCCs)
Carisbamate has been shown to inhibit T-type voltage-gated calcium channels, specifically the Cav3.1 isoform.[8] This action is significant as T-type calcium channels are implicated in the generation of burst firing in thalamocortical neurons, a key electrophysiological feature of absence seizures.[9] By blocking these channels, Carisbamate can reduce calcium influx and subsequent neuronal hyperexcitability.[8]
Effects on Neurotransmitter Systems
Preclinical studies indicate that Carisbamate can reduce glutamatergic transmission via a presynaptic, action-potential-dependent mechanism.[1][10] This antiglutamatergic effect contributes to its overall anticonvulsant profile by dampening excitatory synaptic transmission.[1]
The following diagram illustrates the proposed mechanism of action of Carisbamate at the neuronal level.
Pharmacokinetics
Carisbamate is orally administered and undergoes extensive metabolism.[8][11] Its pharmacokinetic profile has been characterized in various populations.
Absorption and Distribution
Carisbamate is readily absorbed after oral administration, with time to peak plasma concentration (Tmax) typically observed between 1 to 3 hours.[1] It exhibits moderate plasma protein binding (40-43%).[12]
Metabolism and Elimination
The primary route of metabolism for Carisbamate is through glucuronidation mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, with minimal first-pass hepatic metabolism.[1] This results in the formation of R- and S-O-glucuronide metabolites.[13] The pharmacological activity of these metabolites has not been extensively characterized in publicly available literature. Carisbamate has a plasma elimination half-life of approximately 12 hours, which allows for twice-daily dosing.[1]
The following diagram outlines the metabolic pathway of Carisbamate.
Pharmacokinetic Parameters
The tables below summarize the key pharmacokinetic parameters of Carisbamate from various studies.
Table 1: Pharmacodynamic Parameters of Carisbamate
| Parameter | Target | Value | Species/System | Reference |
| IC50 | Nav1.2 Sodium Channel | 68 µM (at -67 mV) | Rat (in vitro) | [6][7] |
| Inhibition | Cav3.1 T-type Calcium Channel | Significant at 100 µM | Human embryonic kidney (HEK) cells | [8] |
Table 2: Pharmacokinetic Parameters of Carisbamate in Healthy Adults
| Population | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |
| Japanese | 250 mg single dose | 2590 | 1.5 | 28400 | 11.5 | [14] |
| Caucasian | 250 mg single dose | 2220 | 2.0 | 22100 | 12.8 | [14] |
| Elderly (65-74 years) | 100 mg single dose (IR) | Similar to non-elderly | - | Similar to non-elderly | Similar to non-elderly | [12][15] |
| Elderly (≥75 years) | 100 mg single dose (IR) | Similar to non-elderly | - | Similar to non-elderly | Similar to non-elderly | [12][15] |
Table 3: Pharmacokinetic Parameters of Carisbamate in Patient Populations
| Population | Dose | Cmax | Tmax (hr) | AUC | t1/2 (hr) | Reference |
| Pediatric LGS (6 to <12 years) | 60 mg/day starting dose | Dose-proportional | 1-2 | Dose-proportional | - | [16] |
| Adult LGS (≥18 years) | 200 mg/day starting dose | Dose-proportional | 1-2 | Dose-proportional | - | [16] |
| Mild Hepatic Impairment | 200 mg single dose | ~94% of normal | - | ~116% of normal | - | [13] |
| Moderate Hepatic Impairment | 200 mg single dose | ~118% of normal | - | ~207% of normal | 21 (vs. 11 in normal) | [13] |
Drug Interactions
Co-administration with enzyme-inducing antiepileptic drugs such as carbamazepine, phenytoin, and phenobarbital can increase the clearance of Carisbamate.[1]
Clinical Efficacy and Safety
Carisbamate has been evaluated in several clinical trials for its efficacy and safety as an adjunctive therapy for epilepsy.
Partial-Onset Seizures
Four randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants evaluated Carisbamate as an add-on therapy for drug-resistant focal epilepsy.[1] The pooled results showed that Carisbamate was associated with a significantly higher responder rate (≥50% reduction in seizure frequency) compared to placebo (Risk Ratio: 1.36).[1][17]
Lennox-Gastaut Syndrome (LGS)
A Phase 3 clinical trial (NCT05219617, LGS DISCOVER study) is currently ongoing to evaluate the efficacy and safety of Carisbamate as an adjunctive treatment for seizures associated with LGS in children and adults.[3][18]
Adverse Events
The most commonly reported adverse events in clinical trials include dizziness, somnolence, and headache.[1][9]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
The following provides a generalized protocol for whole-cell patch-clamp recordings to assess the effect of Carisbamate on voltage-gated sodium or calcium channels, based on standard methodologies.[11][16][19]
Objective: To measure ionic currents through Nav1.2 or Cav3.1 channels in the presence and absence of Carisbamate.
Cell Preparation:
-
Culture cells expressing the ion channel of interest (e.g., HEK-293 cells stably transfected with Nav1.2 or Cav3.1).
-
Plate cells on glass coverslips 24-48 hours before recording.
Solutions:
-
External Solution (for Nav1.2): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for Nav1.2): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
External Solution (for Cav3.1): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose; pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (for Cav3.1): (in mM) 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the appropriate external solution.
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -100 mV for Nav1.2, -110 mV for Cav3.1).
-
Apply voltage protocols to elicit channel activation and inactivation (e.g., depolarizing steps to various potentials).
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing various concentrations of Carisbamate and repeat the voltage protocols to measure the drug's effect on the ionic currents.
The following diagram illustrates a typical experimental workflow for evaluating Carisbamate's effect on ion channels.
Conclusion
Carisbamate is a promising investigational antiepileptic drug with a multi-faceted mechanism of action, primarily targeting voltage-gated sodium and T-type calcium channels, and reducing glutamatergic neurotransmission. It exhibits a predictable pharmacokinetic profile, although its clearance can be influenced by co-administered enzyme-inducing drugs. Clinical trials have demonstrated its potential efficacy as an adjunctive therapy for partial-onset seizures, with ongoing research into its utility for Lennox-Gastaut syndrome. Further investigation into the pharmacological activity of its metabolites is warranted to fully elucidate its disposition and overall therapeutic effect. This comprehensive guide provides a foundation for researchers and clinicians interested in the continued development and potential application of Carisbamate.
References
- 1. Carisbamate add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Carisbamate prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epilepsy Medication: What Is a Calcium Channel Blocker? [epilepsydisease.com]
- 6. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carisbamate (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, safety, and tolerability of the new antiepileptic carisbamate in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Carisbamate, a new carbamate for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics--Safety--and-Tolerability-of-the-New-Antiepileptic-Drug-Carisbamate-(RWJ-333369)-in-Elderly-Adults [aesnet.org]
- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
Stability and Storage of (R)-Carisbamate-d4: A Technical Guide
This guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-Carisbamate-d4, a deuterated isotopologue of Carisbamate. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their work. While specific stability data for the deuterated form is limited in publicly available literature, this document consolidates known information, provides stability data for the non-deuterated parent compound in a biological matrix, and outlines detailed experimental protocols for stability assessment based on established principles for pharmaceutical compounds.
Compound Information
| Parameter | Information |
| Chemical Name | (1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate |
| Synonyms | Labelled Carisbamate |
| CAS Number | 1287128-99-7 |
| Molecular Formula | C₉H₆D₄ClNO₃ |
| Molecular Weight | 219.66 g/mol |
Recommended Storage Conditions
For long-term storage and to ensure the integrity of the compound, this compound should be stored in a refrigerator at 2-8°C . The compound is typically shipped under ambient conditions.
Stability Data
Stability in Biological Matrix (for non-deuterated Carisbamate)
A study on the stability of the non-deuterated form of Carisbamate in rat plasma provides valuable insights for researchers working with biological samples. The results indicated that Carisbamate is stable under the following conditions:
| Condition | Duration | Stability |
| Room Temperature | 6 hours | Stable |
| -20°C | 28 days | Stable |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable |
Data from a study on Carisbamate in rat plasma.[1]
Mechanism of Action of Carisbamate
Carisbamate's precise mechanism of action is not fully elucidated, but it is understood to be a neuromodulator that inhibits voltage-gated sodium channels.[2][3] This inhibition is concentration-, voltage-, and use-dependent.[3] By blocking these channels, Carisbamate reduces the repetitive firing of action potentials in neurons, which is a key mechanism for its antiepileptic activity.[3][4] There is also evidence to suggest that Carisbamate may affect GABAergic neurotransmission, enhancing the effects of the primary inhibitory neurotransmitter in the brain.[5]
Caption: Mechanism of action of Carisbamate.
Experimental Protocols for Stability Testing
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general principles outlined in ICH guidelines for stability testing of drug substances.[1][6]
Objective
To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance
-
pH meter
-
HPLC system with a UV or photodiode array (PDA) detector
-
Mass spectrometer (for identification of degradation products)
-
Photostability chamber
-
Oven
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Detailed Protocols
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
After each time point, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
After each time point, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 6, 12, 24 hours).
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Also, expose the stock solution to the same thermal stress.
-
After the specified time, dissolve the solid or dilute the solution with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
3. HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent compound from any potential degradation products. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could be a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Use a PDA detector to monitor the elution and to check for peak purity.
4. Identification of Degradation Products:
-
If significant degradation is observed, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.
5. Validation of the Stability-Indicating Method:
-
Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
By following these protocols, researchers can gain a thorough understanding of the stability profile of this compound and develop a validated analytical method for its quantification in the presence of its degradation products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omsynth.com [omsynth.com]
- 4. rac-Carisbamate-d4æ åå-dræ åå-ä¸å½æ ååç½_å½å®¶æ ååç½ [gbw.org.cn]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scispace.com [scispace.com]
(R)-Carisbamate-d4: A Technical Overview for Researchers
This technical guide provides an in-depth overview of (R)-Carisbamate-d4, a deuterated analog of the anticonvulsant compound Carisbamate. The information is tailored for researchers, scientists, and professionals in drug development, offering key data, insights into its mechanism of action, and general experimental methodologies.
Core Compound Data
This compound is the isotopically labeled version of (R)-Carisbamate, where four hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic and metabolic studies to trace the compound's fate in biological systems.
| Property | Value | Citations |
| CAS Number | 1287128-99-7 | [1][2][3] |
| Molecular Formula | C₉H₆D₄ClNO₃ | [1][2] |
| Molecular Weight | 219.66 g/mol | [1][2] |
| Synonyms | (1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate | [1][2] |
Mechanism of Action
While the precise mechanism of action for Carisbamate is not fully elucidated, extensive research points to its role as a modulator of neuronal excitability. The primary mechanism is believed to be the inhibition of voltage-gated sodium channels.[1][2][4]
Carisbamate exhibits a concentration-, voltage-, and use-dependent blockade of these channels, with a particular affinity for the Nav1.2 isoform.[3][5] This inhibition leads to a reduction in the repetitive firing of action potentials in neurons, which is a key factor in its anticonvulsant properties.[5][6]
Furthermore, some studies suggest that Carisbamate may also influence GABAergic neurotransmission, enhancing the effects of the primary inhibitory neurotransmitter in the brain.[2] There is also evidence indicating a reduction in glutamatergic transmission.[3]
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the synthesis and analysis of this compound are limited. However, general methodologies for the preparation and characterization of deuterated compounds are well-established and can be adapted.
General Synthesis of Deuterated Compounds
The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents or solvents at a key step in the synthetic route. Common methods include:
-
Reduction with Deuterated Hydride Reagents: A common strategy is the reduction of a suitable precursor (e.g., an ester or ketone) with a deuterium-donating reagent such as lithium aluminum deuteride (LiAlD₄).
-
Catalytic Deuteration: Utilizing deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) to reduce a double or triple bond.
-
Deuterium Exchange: In some cases, acidic or basic protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D₂O under appropriate conditions.
Analytical Characterization
The identity, purity, and extent of deuteration of this compound would be confirmed using a combination of standard analytical techniques:
-
Mass Spectrometry (MS): This is a primary tool for confirming the incorporation of deuterium by observing the expected mass shift in the molecular ion peak compared to the non-deuterated analog. Liquid chromatography-mass spectrometry (LC-MS) is often employed for its high sensitivity and ability to separate the analyte from complex mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the absence of proton signals at the sites of deuteration.
-
²H NMR can be used to directly observe the deuterium signals, confirming their presence and location in the molecule.
-
¹³C NMR can also provide information about the deuterated positions through changes in carbon signal splitting and chemical shifts.
-
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. brightspec.com [brightspec.com]
Methodological & Application
Application Note: High-Throughput Quantification of Carisbamate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carisbamate in human plasma. The assay utilizes (R)-Carisbamate-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 5 to 5000 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring research.
Introduction
Carisbamate is a novel neuromodulatory agent that has been investigated for the treatment of epilepsy. To support pharmacokinetic and pharmacodynamic studies, a reliable and sensitive bioanalytical method for the quantification of Carisbamate in biological matrices is essential. LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, thereby improving the overall robustness and reliability of the assay.[1] This application note provides a detailed protocol for the determination of Carisbamate in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Carisbamate and this compound reference standards were of high purity (≥98%).
-
HPLC-grade acetonitrile, methanol, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
Stock and Working Solutions
-
Carisbamate Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.
-
Carisbamate Working Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound stock solution in acetonitrile.
Sample Preparation
A protein precipitation method was employed for the extraction of Carisbamate from human plasma.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Carisbamate 216.1 155.1 | this compound | 220.1 | 159.1 |
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Linearity and Range
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL. A weighted (1/x²) linear regression was used to fit the data. The correlation coefficient (r²) was consistently >0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 1: Intra-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5.00 | 4.89 | 5.2 | 97.8 |
| LQC | 15.0 | 14.7 | 4.1 | 98.0 |
| MQC | 150 | 153 | 3.5 | 102.0 |
| HQC | 4000 | 4096 | 2.8 | 102.4 |
Table 2: Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 days) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5.00 | 4.95 | 6.8 | 99.0 |
| LQC | 15.0 | 15.2 | 5.5 | 101.3 |
| MQC | 150 | 151 | 4.2 | 100.7 |
| HQC | 4000 | 3988 | 3.9 | 99.7 |
Recovery and Matrix Effect
The extraction recovery of Carisbamate and the matrix effect were assessed at three QC levels.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 15.0 | 95.2 | 98.5 |
| MQC | 150 | 96.8 | 99.1 |
| HQC | 4000 | 94.7 | 97.9 |
Visualizations
References
Application Notes and Protocols for (R)-Carisbamate-d4 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-Carisbamate-d4 as an internal standard in the quantitative analysis of Carisbamate in biological matrices, particularly for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1][2][3]
Introduction to Carisbamate and the Role of an Internal Standard
Carisbamate is an investigational drug that has been studied for its potential as an anticonvulsant and neuroprotective agent, particularly for conditions like Lennox-Gastaut syndrome and partial-onset seizures.[4][5] Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to its development.[4] Accurate quantification of drug concentrations in biological fluids like plasma is essential for these studies.
In LC-MS/MS analysis, variability can arise from sample preparation, matrix effects, and instrument response.[2][6] An internal standard (IS) is a compound added to samples at a known concentration to correct for these variations.[1][7] An ideal IS has physicochemical properties very similar to the analyte.[1] Stable isotope-labeled compounds, such as deuterated analytes, are considered the "gold standard" for internal standards in mass spectrometry because they co-elute with the analyte and have nearly identical extraction recovery and ionization efficiency, while being distinguishable by their mass-to-charge ratio (m/z).[1][2] this compound, with deuterium atoms replacing four hydrogen atoms, serves as an excellent internal standard for the quantitative analysis of Carisbamate.
Physicochemical Properties
| Property | Carisbamate | This compound |
| Chemical Formula | C₈H₁₀ClNO₂ | C₈H₆D₄ClNO₂ |
| Monoisotopic Mass | 201.03 g/mol | 205.06 g/mol |
| Structure | (R)-(2-(2-chlorophenyl)-2-hydroxyethyl)carbamate | (R)-(2-(2-chlorophenyl)-2-hydroxyethyl-d4)carbamate |
| Key Features | Investigational antiepileptic drug.[4] | Stable isotope-labeled analog of Carisbamate. |
Experimental Protocols
This section outlines a typical protocol for the quantification of Carisbamate in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Carisbamate analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered (18.2 MΩ·cm)
-
96-well plates and sealing mats
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Carisbamate and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of Carisbamate working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into the plasma to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[8][9]
-
Sample Aliquoting:
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.
-
-
Addition of Internal Standard and Precipitation:
-
Add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound in ACN) to each well. The acetonitrile will precipitate the plasma proteins.
-
-
Vortexing and Centrifugation:
-
Seal the 96-well plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carisbamate: To be optimizedthis compound: To be optimized |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: Specific MRM (Multiple Reaction Monitoring) transitions for Carisbamate and its deuterated internal standard need to be determined by infusing the pure compounds into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.
Data Analysis and Pharmacokinetic Parameters
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of Carisbamate to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used. The concentration of Carisbamate in the unknown samples is then calculated from this curve. A study developed a method for Carisbamate in rat plasma with a calibration curve ranging from 9.05 to 6,600 ng/mL using a quadratic regression.[10]
Pharmacokinetic Data Presentation
Pharmacokinetic studies of Carisbamate have been conducted in various populations.[11][12][13] The data below is representative of the types of parameters reported in such studies.
Table 1: Representative Pharmacokinetic Parameters of Carisbamate (Single Dose)
| Population | Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋inf (ng·hr/mL) | t½ (hr) |
| Healthy Adults | 200 mg | ~2500 | 1-2 | ~30000 | ~10-12 |
| Healthy Adults | 600 mg | ~7500 | 1-2 | ~90000 | ~10-12 |
| LGS Patients (Adults) | 200 mg | Varies | 1-2 | Varies | Varies |
Note: The values are illustrative and derived from multiple sources. Actual values will vary based on the specific study population and design. Studies have shown that Carisbamate exhibits linear and dose-proportional pharmacokinetics.[13]
Table 2: Bioanalytical Method Validation Parameters
A robust bioanalytical method should be validated according to regulatory guidelines.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal (±20% for LLOQ) | Within ±10% |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | ~90-95% |
| Matrix Effect | CV% of IS-normalized factor ≤ 15% | < 10% |
| Stability | Within ±15% of initial concentration | Stable under tested conditions |
Logical Framework for Using a Deuterated Internal Standard
The decision to use a deuterated internal standard is based on the need for high accuracy and precision in regulated bioanalysis.[14][15] The workflow ensures that variations introduced during sample processing are accounted for, leading to reliable pharmacokinetic data.
Caption: Decision framework for employing a deuterated internal standard.
By following these protocols and understanding the principles outlined, researchers can confidently develop and validate a robust bioanalytical method for the quantification of Carisbamate, ensuring high-quality data for pharmacokinetic and other clinical studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Carisbamate as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. iajps.com [iajps.com]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, safety, and tolerability of the new antiepileptic carisbamate in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics--Safety--and-Tolerability-of-the-New-Antiepileptic-Drug-Carisbamate-(RWJ-333369)-in-Elderly-Adults [aesnet.org]
- 13. neurology.org [neurology.org]
- 14. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
Application Notes and Protocols for Carisbamate Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Carisbamate from plasma matrices prior to analysis. The described methods—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are foundational techniques in bioanalytical workflows, ensuring accurate and reproducible quantification of Carisbamate.
Introduction
Carisbamate is a neuromodulatory agent investigated for its potential in treating epilepsy and other neurological disorders. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. Effective sample preparation is a critical first step to remove interfering substances from the complex plasma matrix, thereby enhancing the sensitivity and reliability of analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note details three common and effective sample preparation techniques for Carisbamate analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the different sample preparation techniques for Carisbamate analysis in plasma. This data is compiled from published literature and adapted based on the physicochemical properties of Carisbamate.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | ~33%[1] | >80% (estimated) | >90% (estimated) |
| Matrix Effect | Present, requires careful method development | Reduced compared to PPT | Minimal |
| Lower Limit of Quantification (LLOQ) | 9.05 ng/mL[1] | Dependent on concentration factor | Dependent on concentration factor |
| Linearity Range | 9.05 - 6600 ng/mL[1] | Method Dependent | Method Dependent |
| Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Method Complexity | Low | Medium | High |
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly useful for high-throughput screening.
Principle: A water-miscible organic solvent, typically acetonitrile, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis.
Experimental Protocol:
-
Sample Preparation:
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Precipitation:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[2] The 1:3 ratio of plasma to acetonitrile is crucial for efficient protein precipitation.
-
-
Vortexing:
-
Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and complete protein precipitation.[2]
-
-
Centrifugation:
-
Centrifuge the tubes at 21,000 x g for 10 minutes at room temperature to pellet the precipitated proteins.[2]
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.
-
Avoid disturbing the protein pellet at the bottom of the tube.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
-
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Principle: Carisbamate, being a neutral and relatively non-polar compound, will preferentially partition into a suitable water-immiscible organic solvent, leaving polar impurities and proteins in the aqueous phase.
Experimental Protocol:
-
Sample Preparation:
-
Thaw and vortex 500 µL of plasma sample in a glass tube.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the plasma pH to slightly basic (e.g., pH 8-9) with a small volume of a suitable buffer (e.g., ammonium hydroxide) to ensure Carisbamate is in its neutral form.
-
-
Extraction:
-
Add 2 mL of a suitable water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a common choice for neutral compounds.
-
Other potential solvents include ethyl acetate or a mixture of diethyl ether and dichloromethane.
-
-
Mixing:
-
Cap the tube and vortex for 5-10 minutes to facilitate the transfer of Carisbamate into the organic phase.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Workflow Diagram:
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.
Principle: Based on Carisbamate's neutral and moderately hydrophobic nature, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is suitable. The plasma sample is loaded onto the conditioned sorbent, which retains Carisbamate. Interferences are washed away, and the purified analyte is then eluted with an organic solvent.
Experimental Protocol:
-
Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by diluting it 1:1 with deionized water or a weak buffer.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the retained Carisbamate from the cartridge with 1 mL of a strong organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
Workflow Diagram:
Conclusion
The choice of sample preparation technique for Carisbamate analysis in plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput applications, though it may be prone to matrix effects. Liquid-liquid extraction provides a cleaner extract with reduced matrix effects but is more labor-intensive. Solid-phase extraction offers the highest selectivity and cleanest extracts, minimizing matrix effects, but it is the most complex and costly of the three methods. Proper validation of the chosen method is essential to ensure accurate and reliable bioanalytical results.
References
Application Notes and Protocols for the Extraction of Carisbamate from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carisbamate is an anticonvulsant drug under investigation for the treatment of various forms of epilepsy. Accurate quantification of Carisbamate in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the extraction of Carisbamate from these matrices, focusing on both an established protein precipitation method and a proposed liquid-liquid extraction (LLE) protocol. While protein precipitation is a documented method for Carisbamate, a specific LLE protocol has been developed based on the physicochemical properties of the compound and general principles of carbamate extraction.
Physicochemical Properties of Carisbamate
A summary of key physicochemical properties of Carisbamate is presented below. These properties are essential for developing and optimizing extraction methods.
| Property | Value | Reference |
| Molecular Weight | 215.63 g/mol | --INVALID-LINK--[1] |
| XLogP3-AA (logP) | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Solubility | Soluble in DMSO | --INVALID-LINK--[2] |
Experimental Protocols
Two primary methods for the extraction of Carisbamate from biological matrices are presented: Protein Precipitation and a proposed Liquid-Liquid Extraction protocol.
Protocol 1: Protein Precipitation (Established Method)
Protein precipitation is a rapid and straightforward method for the extraction of Carisbamate from plasma samples. This method has been utilized in published bioanalytical studies involving Carisbamate, often when it is used as an internal standard.
Materials:
-
Biological matrix (e.g., plasma)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structural analog of Carisbamate in a suitable solvent)
-
Vortex mixer
-
Centrifuge capable of high speeds (e.g., >10,000 x g)
-
Micropipettes and sterile tips
-
Sample tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to the sample.
-
Protein Precipitation: Add a precipitating agent, typically 3 volumes of cold acetonitrile (e.g., 300 µL), to the sample.
-
Vortexing: Vortex mix the sample vigorously for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step helps to concentrate the analyte.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by an appropriate analytical technique such as LC-MS/MS.
Quantitative Data for Protein Precipitation:
| Parameter | Value | Biological Matrix | Notes |
| Extraction Efficiency | 33.44% | Rat Plasma | This was reported in a study where protein precipitation was used for the extraction of Carisbamate for LC-qTOF-MS analysis. |
| Recovery | 70-80% | Blood | General recovery range for carbamates from blood samples using solid-phase extraction, which can be comparable to protein precipitation.[3] |
| Recovery | 65-82% | Urine | General recovery range for carbamates from urine samples using solid-phase extraction.[3] |
Protocol 2: Liquid-Liquid Extraction (Proposed Method)
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Extraction Solvent (e.g., Ethyl Acetate or Methyl Tert-Butyl Ether - MTBE), HPLC grade
-
pH adjusting solution (e.g., buffer solution, if necessary)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Micropipettes and sterile tips
-
Glass test tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 500 µL) of the biological sample into a glass test tube.
-
Internal Standard Spiking: Add a small volume (e.g., 25 µL) of the internal standard solution.
-
pH Adjustment (Optional): Based on the pKa of Carisbamate (if determined), adjust the pH of the sample to ensure it is in a neutral form to facilitate extraction into the organic solvent. For neutral compounds like carbamates, this step may not be critical, but slight alkalinization can sometimes improve extraction efficiency for similar compounds.
-
Addition of Extraction Solvent: Add a larger volume (e.g., 2 mL) of the selected immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture vigorously for 5-10 minutes to ensure intimate contact between the aqueous and organic phases.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 10 minutes to achieve a clear separation of the two layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described extraction protocols.
Caption: Protein Precipitation Workflow for Carisbamate Extraction.
Caption: Proposed Liquid-Liquid Extraction Workflow for Carisbamate.
Disclaimer: The liquid-liquid extraction protocol provided is a proposed method based on the chemical properties of Carisbamate and general extraction principles for similar compounds. It is recommended that this protocol be thoroughly optimized and validated for the specific biological matrix and analytical instrumentation being used.
References
Solid-Phase Extraction Method for Carisbamate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate is a neuromodulatory agent that has been investigated for its potential as an antiepileptic drug. Accurate and reliable quantification of Carisbamate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, reduced solvent consumption, and ease of automation.
This document provides a detailed application note and a comprehensive protocol for the solid-phase extraction of Carisbamate from human plasma. The proposed method is based on a reversed-phase SPE mechanism, which is well-suited for the extraction of neutral, moderately polar compounds like Carisbamate from aqueous biological matrices. The protocol is adapted from established methods for similar neutral carbamate drugs and is designed to serve as a robust starting point for method development and validation in a research or clinical laboratory setting.
Physicochemical Properties of Carisbamate
Understanding the physicochemical properties of Carisbamate is essential for developing an effective SPE method.
| Property | Value | Source |
| Molecular Weight | 215.63 g/mol | PubChem[1] |
| LogP | 0.94 - 1 | DrugBank, PubChem[1][2] |
| Water Solubility | 2.15 mg/mL | DrugBank[2] |
| pKa (Strongest Acidic) | 13.43 | DrugBank[2] |
| pKa (Strongest Basic) | -3.5 | DrugBank[2] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Based on its logP value and high pKa values, Carisbamate is a neutral and moderately lipophilic compound, making it an ideal candidate for retention on a reversed-phase SPE sorbent.
Recommended Solid-Phase Extraction Protocol for Carisbamate in Human Plasma
This protocol is a recommended starting point for the extraction of Carisbamate from human plasma and should be optimized and validated for specific laboratory conditions and analytical instrumentation.
Materials and Reagents:
-
SPE Cartridge: Reversed-phase C8 or C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Carisbamate standard solution
-
Internal Standard (IS) solution: (e.g., a structurally similar and stable isotopically labeled compound)
-
Human Plasma: (blank, for calibration standards and quality controls)
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
0.1 M Phosphate Buffer (pH 6.0)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ammonium Hydroxide (concentrated)
-
SPE Vacuum Manifold
-
Sample Concentrator/Evaporator
-
Vortex Mixer
-
Centrifuge
Experimental Protocol:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard.
-
Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 3 mL of deionized water.
-
Finally, equilibrate with 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry between these steps.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of a 20% methanol in water solution to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the Carisbamate and internal standard from the cartridge with 2 x 1.5 mL of an elution solvent. A recommended starting elution solvent is a mixture of ethyl acetate and acetonitrile (e.g., 80:20 v/v). For enhanced elution of some carbamates, a small percentage of ammonium hydroxide can be added to the elution solvent (e.g., ethyl acetate:isopropanol:ammonium hydroxide 78:20:2 v/v/v).[3]
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water).
-
Vortex mix the reconstituted sample and transfer to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.
-
Quantitative Data Summary
The following table summarizes typical analytical parameters that can be expected when analyzing Carisbamate in biological matrices. The data is based on published methods for Carisbamate using protein precipitation and for similar carbamates using SPE.[3]
| Parameter | Expected Range/Value | Notes |
| SPE Recovery | > 85% | Dependent on optimization of wash and elution solvents. |
| Matrix Effect | < 15% | Should be assessed during method validation. |
| Linearity (r²) | > 0.99 | For the calibration curve in the desired concentration range. |
| Limit of Detection (LOD) | Low ng/mL | Dependent on the sensitivity of the analytical instrument. |
| Limit of Quantification (LOQ) | Low to mid ng/mL | Dependent on the sensitivity of the analytical instrument. |
| Intra-day Precision (%RSD) | < 15% | At low, medium, and high QC levels. |
| Inter-day Precision (%RSD) | < 15% | At low, medium, and high QC levels. |
| Accuracy (%Bias) | 85-115% | At low, medium, and high QC levels. |
Visualizations
Solid-Phase Extraction Workflow for Carisbamate Analysis
References
Application Notes and Protocols for UPLC-MS/MS Therapeutic Drug Monitoring of Carisbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate is an investigational neuromodulatory agent with anticonvulsant properties.[1] Its mechanism of action is thought to involve the inhibition of voltage-gated sodium channels, which helps to stabilize neuronal activity and prevent the abnormal electrical signals that lead to seizures.[2][3][4] Evidence also suggests a potential role in modulating GABAergic neurotransmission and T-type voltage-gated calcium channels.[2][5] As with many antiepileptic drugs, therapeutic drug monitoring (TDM) is crucial to optimize dosing, ensure efficacy, and minimize toxicity. This document provides a detailed protocol for the quantitative analysis of Carisbamate in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method ideal for TDM.
Pharmacological Signaling Pathway of Carisbamate
The primary mechanism of action for Carisbamate is the modulation of ion channels to reduce neuronal hyperexcitability.
Caption: Mechanism of action of Carisbamate in reducing neuronal excitability.
UPLC-MS/MS Experimental Protocol
This protocol is adapted from a validated method for the determination of Carisbamate in rat plasma and is suitable for therapeutic drug monitoring in a research setting.[1]
Materials and Reagents
-
Carisbamate reference standard
-
Internal Standard (ISTD), e.g., Verapamil
-
Acetonitrile (ACN), LC-MS grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Human plasma (blank)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Carisbamate Stock Solution (1 mg/mL): Dissolve an appropriate amount of Carisbamate reference standard in DMSO.
-
Carisbamate Working Solution (0.2 mg/mL): Dilute the stock solution with DMSO.
-
Calibration Standards: Prepare a series of dilutions from the working solution in DMSO. Spike these into blank human plasma to achieve final concentrations ranging from approximately 10 to 7000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 15 ng/mL, 165 ng/mL, and 1800 ng/mL).[1]
-
Internal Standard (ISTD) Working Solution: Prepare a solution of Verapamil in ACN at a concentration of 20 ng/mL.[1]
Sample Preparation (Protein Precipitation)
Caption: Workflow for plasma sample preparation.
-
Pipette 40 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the ISTD working solution (ACN with 20 ng/mL Verapamil) to precipitate proteins.[1]
-
Vortex the mixture thoroughly for at least 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS System and Conditions
The following tables summarize the instrumental parameters for the analysis of Carisbamate.
Table 1: UPLC Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 °C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Carisbamate, then return to initial conditions for re-equilibration. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Source Temperature | 500 °C[1] |
| Ion Spray Voltage | 5500 V[1] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
| Collision Gas | Argon |
| Declustering Potential (DP) | Carisbamate: 80 V, Verapamil: 125 V[1] |
| Collision Energy (CE) | Carisbamate: 17 V, Verapamil: 30 V[1] |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carisbamate | 216.0[1] | 155.0[1] |
| Verapamil (ISTD) | 455.3[1] | 165.1[1] |
Data Analysis and Method Validation
Data Processing
Quantification is performed by calculating the peak area ratio of Carisbamate to the ISTD. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) quadratic regression is often suitable for this analysis.[1]
Method Validation Parameters
For clinical and research applications, the method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below.
Table 4: Method Validation Summary
| Parameter | Acceptance Criteria | Example Data |
| Linearity (r) | > 0.99 | > 0.99 over 9.05 - 6600 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Precision < 20%; Accuracy ± 20% | 9.05 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% | Within ± 25% (as per source)[1] |
| Inter-day Precision (%CV) | < 15% | Within ± 25% (as per source)[1] |
| Accuracy (% Bias) | Within ± 15% | Within ± 25% (as per source)[1] |
| Matrix Effect | Consistent ion suppression/enhancement | To be determined for human plasma |
| Recovery | Consistent and reproducible | To be determined |
| Stability | Analyte stable under various storage and handling conditions | To be determined |
Conclusion
This application note provides a comprehensive UPLC-MS/MS protocol for the therapeutic drug monitoring of Carisbamate in plasma. The described method, utilizing a simple protein precipitation for sample preparation followed by sensitive and selective UPLC-MS/MS analysis, is well-suited for research, clinical, and drug development settings. Proper method validation is essential before implementation for routine analysis.
References
- 1. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Carisbamate used for? [synapse.patsnap.com]
- 3. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carisbamate Blockade of T-type Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Carisbamate in Human Urine by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate is an investigational drug that has been studied for its potential as an anticonvulsant. The quantitative analysis of Carisbamate in urine is essential for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the quantitative analysis of Carisbamate in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocols
This section outlines the materials, equipment, and step-by-step procedures for the quantitative analysis of Carisbamate in human urine.
Materials and Equipment
-
Chemicals and Reagents:
-
Carisbamate reference standard
-
Carisoprodol (internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
-
Drug-free human urine
-
-
Equipment:
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18 column (e.g., 2.1 x 50 mm)[1]
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for preparing urine samples for LC-MS/MS analysis.[1][2]
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Pipette 100 µL of each urine sample, calibration standard, and quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Carisoprodol in methanol) to each tube.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.[2]
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following chromatographic conditions are recommended for the separation of Carisbamate and the internal standard.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient | 0-0.5 min: 10% B0.5-0.9 min: 10-95% B0.9-1.5 min: 95% B1.5-1.6 min: 95-10% B1.6-3.0 min: 10% B[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
The following mass spectrometric conditions are recommended for the detection and quantification of Carisbamate and the internal standard.
| Parameter | Carisbamate | Carisoprodol (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 216.0[1] | 261.0[2] |
| Product Ion (m/z) | 155.0[1] | 176.0[2] |
| Declustering Potential (V) | 80[1] | To be optimized |
| Collision Energy (V) | 17[1] | To be optimized |
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.
Linearity
The linearity of the method should be assessed by analyzing a series of calibration standards in drug-free urine.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Carisbamate | 9.05 - 6600[1][3] | > 0.99 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low | To be determined | < 15% | < 15% | ± 15% |
| Medium | To be determined | < 15% | < 15% | ± 15% |
| High | To be determined | < 15% | < 15% | ± 15% |
Note: The provided validation data for linearity is based on a method developed for rat plasma and should be validated specifically for human urine.[1]
Recovery
The extraction recovery of Carisbamate from the urine matrix should be determined by comparing the peak areas of extracted samples to those of unextracted standards. A study on a similar compound, felbamate, showed recoveries greater than 97% from plasma.[2]
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a clinical study.
| Subject ID | Dose (mg) | Time Point (h) | Urine Concentration (ng/mL) |
| 001 | 400 | 0-4 | 1250 |
| 001 | 400 | 4-8 | 2500 |
| 001 | 400 | 8-12 | 1800 |
| 001 | 400 | 12-24 | 900 |
| 002 | 400 | 0-4 | 1100 |
| 002 | 400 | 4-8 | 2200 |
| 002 | 400 | 8-12 | 1650 |
| 002 | 400 | 12-24 | 850 |
Note: The above data is for illustrative purposes only and does not represent actual clinical trial data.
Visualizations
Experimental Workflow
Caption: Workflow for Carisbamate analysis in urine.
Signaling Pathway (Hypothetical)
As the exact mechanism of action for Carisbamate is not fully elucidated, a detailed signaling pathway cannot be provided. However, it is known to interact with voltage-gated sodium channels.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Carisbamate in human urine samples. Proper method validation is crucial to ensure the accuracy and precision of the results, which are vital for supporting pharmacokinetic and clinical studies in drug development. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of Carisbamate.
References
- 1. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Carisbamate bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Carisbamate.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1][2] This guide provides a systematic approach to identifying and mitigating these effects in Carisbamate analysis.
Problem: Poor sensitivity, accuracy, or precision in Carisbamate quantification.
This is often a primary indicator of matrix effects. Follow these steps to diagnose and resolve the issue:
Step 1: Assess the Presence and Nature of Matrix Effects
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
-
Procedure: Infuse a standard solution of Carisbamate at a constant rate into the MS detector, post-column. Inject a blank, extracted matrix sample. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.
-
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[4]
-
Procedure: Compare the peak area of Carisbamate in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of Carisbamate in a neat solution at the same concentration.
-
Calculation: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
-
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering components from the sample before analysis.[5]
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all matrix components.[5][6]
-
Troubleshooting: If significant matrix effects persist, consider alternative precipitation solvents (e.g., methanol, zinc sulfate) or combining PPT with another technique.
-
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning Carisbamate into an immiscible organic solvent.[7][8][9]
-
Troubleshooting: Optimize the extraction solvent, pH of the aqueous phase, and the extraction procedure (e.g., single vs. double extraction) to maximize Carisbamate recovery and minimize interferences.
-
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by utilizing a stationary phase to selectively retain and elute Carisbamate.[10][11][12]
-
Troubleshooting: Select the appropriate sorbent (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps to effectively remove interfering components.
-
Step 3: Refine Chromatographic Conditions
If sample preparation optimization is insufficient, chromatographic separation can be improved to resolve Carisbamate from co-eluting matrix components.[3]
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between Carisbamate and interfering peaks.
-
Column Selection: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes reduce the magnitude of ion suppression in electrospray ionization (ESI).[3]
Step 4: Employ an Appropriate Internal Standard (IS)
An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations.[4][13]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard as its physicochemical properties are nearly identical to the analyte.[4] If a SIL-IS for Carisbamate is unavailable, a structural analog can be used.
-
Analog Internal Standard: Select a compound with similar chemical structure, polarity, and ionization characteristics to Carisbamate.
Step 5: Consider Alternative Ionization Techniques
While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[2] If your instrument has the capability, testing APCI is a viable troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma samples for Carisbamate analysis?
A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[1] These components can co-elute with Carisbamate and interfere with its ionization in the MS source.
Q2: How can I quickly check for matrix effects during method development?
A2: The post-column infusion experiment is a rapid and effective way to qualitatively assess matrix effects across your entire chromatographic run.[3] This will show you if and where ion suppression or enhancement is occurring.
Q3: Is protein precipitation with acetonitrile sufficient for Carisbamate bioanalysis?
A3: While protein precipitation with acetonitrile is a common starting point and has been used for Carisbamate analysis in rat plasma, its sufficiency depends on the required sensitivity and the specific matrix (e.g., human vs. animal plasma, normal vs. hemolyzed or lipemic samples).[14] If you observe significant matrix effects, more rigorous cleanup methods like LLE or SPE are recommended.[5]
Q4: What type of internal standard is best for Carisbamate analysis?
A4: The ideal internal standard is a stable isotope-labeled version of Carisbamate (e.g., Carisbamate-d4).[4] If a SIL-IS is not available, a close structural analog with similar chromatographic and mass spectrometric behavior should be carefully selected and validated.
Q5: Can matrix effects vary between different lots of plasma?
A5: Yes, the composition of biological matrices can vary between individuals and lots, leading to differential matrix effects.[4] It is crucial to evaluate matrix effects using at least six different lots of the biological matrix during method validation to ensure the robustness of the assay.
Q6: What should I do if I observe significant ion suppression that I cannot eliminate through sample preparation or chromatography?
A6: If significant ion suppression persists, the use of a stable isotope-labeled internal standard is the most effective way to compensate for the signal variability.[4] If a SIL-IS is not an option, you may need to consider more specialized sample preparation techniques or explore different LC-MS platforms and ionization sources.
Q7: How does hemolysis or lipemia in plasma samples affect Carisbamate analysis?
A7: Hemolyzed and lipemic samples contain higher levels of interfering substances (e.g., hemoglobin, lipids) that can exacerbate matrix effects. It is important to assess the impact of these conditions on your assay during method validation by testing quality control (QC) samples prepared in hemolyzed and lipemic plasma.
Q8: What are the acceptance criteria for matrix effect evaluation during method validation?
A8: According to regulatory guidelines, the matrix factor (calculated from the post-extraction spike experiment) should be consistent across different lots of matrix. The coefficient of variation (CV) of the matrix factor from at least six different lots should not be greater than 15%.
Experimental Protocols
Detailed Methodology for Carisbamate Analysis in Rat Plasma by LC-qTOF-MS
This protocol is adapted from the method described by Lee et al. (2020).[14]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., Verapamil at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot onto the LC-MS system.
2. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient tailored to elute Carisbamate with good peak shape and separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (qTOF-MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan or targeted MS/MS.
-
Capillary Voltage: 4.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy: Optimized for the fragmentation of Carisbamate and the internal standard.
Data Presentation
Table 1: Summary of Bioanalytical Method Validation Parameters for Carisbamate (Template)
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Linearity | r² ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 9.05 ng/mL[14] |
| Intra-day Accuracy & Precision | Accuracy ±15%, Precision ≤15% | |
| Inter-day Accuracy & Precision | Accuracy ±15%, Precision ≤15% | |
| Recovery | Consistent and reproducible | |
| Matrix Effect (Matrix Factor) | CV ≤ 15% across ≥ 6 lots | |
| Stability | ||
| - Bench-top (e.g., 6h at RT) | ±15% of nominal concentration | Stable[3] |
| - Freeze-thaw (e.g., 3 cycles) | ±15% of nominal concentration | Stable[3] |
| - Long-term (e.g., 28 days at -20°C) | ±15% of nominal concentration | Stable[3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and validation of liquid-liquid extraction with low temperature partitioning for determination of carbamates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dispersive liquid-liquid microextraction combined with semi-automated in-syringe back extraction as a new approach for the sample preparation of ionizable organic compounds prior to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of carisoprodol and meprobamate in human hair using solid-phase extraction and gas chromatography/mass spectrometry of the trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for (R)-Carisbamate-d4
Welcome to the technical support center for the optimization of tandem mass spectrometry (MS/MS) parameters for (R)-Carisbamate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
A1: The molecular weight of (R)-Carisbamate is approximately 215.6 g/mol . With the addition of four deuterium atoms (d4), the molecular weight increases to approximately 219.6 g/mol . In positive ion mode electrospray ionization (ESI+), the precursor ion is typically the protonated molecule, [M+H]⁺. Therefore, the expected precursor ion for this compound is m/z 220.6.
Based on a study of Carisbamate, a major product ion is observed at m/z 155.0, resulting from a neutral loss.[1] For the d4 analog, the fragmentation pattern is expected to be similar, and the specific m/z of the product ions will depend on the location of the deuterium labels. If the deuterium atoms are on a stable part of the molecule that is retained in the fragment, the product ion mass will reflect this addition. Without knowing the exact position of the deuterium labels, a reasonable starting point for a key product ion would be to investigate shifts from the non-deuterated fragment.
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy is a critical parameter for achieving optimal fragmentation.[2][3] To optimize CE, you can perform a collision energy ramping experiment. Infuse a standard solution of this compound into the mass spectrometer and acquire MS/MS data while systematically increasing the collision energy. Monitor the intensity of the precursor and expected product ions. The optimal CE will be the value that produces the highest intensity for the desired product ion while maintaining a reasonable intensity of the precursor ion.[4]
Q3: What are typical starting points for cone voltage or declustering potential (DP)?
A3: The cone voltage or declustering potential influences the transmission of ions from the source to the mass analyzer. A study on Carisbamate utilized a declustering potential of 80 V.[1] This is a reasonable starting point for this compound. A voltage ramp, similar to the CE optimization, can be performed to find the optimal value that maximizes the precursor ion intensity without causing in-source fragmentation.
Q4: I am not seeing any signal for my compound. What should I check?
A4: If you are not observing a signal, several factors could be the cause. Start by confirming the basics: ensure the instrument is properly calibrated and that there is a stable spray from the ion source.[5][6] Check your sample preparation to ensure the compound is present at a detectable concentration. Verify that the mobile phase composition is appropriate for the ionization of your analyte.[4] It is also beneficial to run a system suitability test with a known compound to confirm the LC-MS/MS system is functioning correctly.[7]
Troubleshooting Guide
Issue: Low Signal Intensity or Poor Sensitivity
-
Question: My signal-to-noise ratio for this compound is very low. How can I improve it?
-
Answer:
-
Re-optimize Source Conditions: The ion source parameters, such as gas flows, temperature, and spray voltage, have a significant impact on signal intensity. Systematically adjust these parameters to maximize the ion signal for your specific compound and flow rate.
-
Check for Matrix Effects: If you are analyzing samples in a complex matrix, ion suppression could be reducing your signal. Dilute your sample or improve your sample preparation method to remove interfering substances. Using a stable isotope-labeled internal standard, like this compound itself, can help compensate for matrix effects.
-
Optimize Collision Energy and Cone Voltage: As mentioned in the FAQs, fine-tuning the collision energy and cone voltage is crucial for maximizing the signal of your specific precursor-product ion transition.[2][3]
-
Mobile Phase Modification: The pH and organic content of your mobile phase can affect ionization efficiency. For ESI+, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves protonation and signal intensity.
-
-
Issue: Inconsistent or Unstable Signal
-
Question: The signal for this compound is fluctuating significantly between injections. What could be the cause?
-
Answer:
-
Check for Spray Instability: Visually inspect the electrospray needle. An unstable spray can lead to a fluctuating signal. This could be due to a partially clogged needle, improper positioning, or incorrect gas flow settings.
-
LC System Issues: Inconsistent pump performance or leaks in the LC system can cause fluctuations in retention time and signal intensity.[7] Monitor the system pressure for any unusual variations.
-
Sample Carryover: If you observe the signal in blank injections following a high-concentration sample, you may have carryover. Implement a more rigorous needle and injection port washing procedure.
-
-
Issue: No or Unexpected Fragmentation
-
Question: I can see the precursor ion for this compound, but I am not getting the expected product ions. What should I do?
-
Answer:
-
Increase Collision Energy: The applied collision energy may be insufficient to induce fragmentation. Gradually increase the CE and monitor for the appearance of product ions.
-
Verify Precursor Ion Selection: Double-check that the correct m/z for the [M+H]⁺ of this compound (m/z 220.6) is being isolated in the first quadrupole.
-
Consider Adduct Formation: Your precursor ion might be an adduct (e.g., [M+Na]⁺ or [M+NH₄]⁺) rather than the protonated molecule. This will have a different m/z and may fragment differently. Analyze the full scan MS spectrum to identify other potential precursor ions.
-
-
Quantitative Data Summary
The following tables summarize the known MS/MS parameters for Carisbamate and the projected starting parameters for this compound.
Table 1: Published MS/MS Parameters for Carisbamate
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive Ion ESI | [1] |
| Precursor Ion (m/z) | 216.0 ([M+H]⁺) | [1] |
| Product Ion (m/z) | 155.0 | [1] |
| Declustering Potential (V) | 80 | [1] |
| Collision Energy (V) | 17 |[1] |
Table 2: Recommended Starting MS/MS Parameters for this compound
| Parameter | Recommended Starting Value | Notes |
|---|---|---|
| Ionization Mode | Positive Ion ESI | Based on Carisbamate data. |
| Precursor Ion (m/z) | 220.6 ([M+H]⁺) | Theoretical m/z for the d4 isotopologue. |
| Product Ion (m/z) | To be determined | Start by looking for a fragment near m/z 155.0 and other potential fragments. |
| Declustering Potential (V) | 80 | A good starting point based on Carisbamate data.[1] |
| Collision Energy (V) | 17 | A good starting point based on Carisbamate data; requires optimization.[1] |
Experimental Protocols
Methodology for MS/MS Parameter Optimization for this compound
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan MS Analysis: Acquire data in full scan mode to confirm the presence and determine the exact m/z of the precursor ion ([M+H]⁺). Check for the presence of other adducts.
-
Cone Voltage/Declustering Potential Optimization: While infusing the standard, perform a voltage ramp for the cone voltage or declustering potential. Monitor the intensity of the precursor ion and select the voltage that provides the maximum stable signal without causing significant in-source fragmentation.
-
Product Ion Scan: Set the first quadrupole to isolate the precursor ion (m/z 220.6). Scan the third quadrupole to identify the major product ions generated at a moderate collision energy (e.g., 20 V).
-
Collision Energy Optimization: Select the most abundant and specific product ion for Multiple Reaction Monitoring (MRM). Perform a collision energy ramp experiment, varying the CE over a range (e.g., 5-50 V). Plot the product ion intensity against the collision energy to determine the optimal value that yields the highest product ion intensity.
-
Final MRM Method: Create an MRM method using the optimized precursor ion, product ion, cone voltage, and collision energy.
Visualizations
Caption: Workflow for optimizing MS/MS parameters.
Caption: Troubleshooting decision tree for low signal.
References
- 1. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. myadlm.org [myadlm.org]
Managing inconsistent internal standard response for (R)-Carisbamate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses with (R)-Carisbamate-d4 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated stable isotope-labeled internal standard for Carisbamate. Carisbamate is an investigational anticonvulsant medication used in the treatment of partial-onset seizures.[1][2][3] In quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration to correct for variability during sample preparation and analysis.[4][5]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis.[4] This is because they have nearly identical physicochemical properties to the analyte of interest (Carisbamate). This ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.[4][5]
Q3: What are the common causes of inconsistent internal standard response for this compound?
Inconsistent internal standard (IS) response can arise from several factors throughout the analytical workflow. The US Food and Drug Administration (FDA) acknowledges that variability in IS response is sometimes observed.[6] Potential sources of this variability can be broadly categorized into three areas:
-
Sample Preparation: Errors such as inaccurate pipetting of the IS, incomplete mixing with the sample matrix, or analyte loss during extraction steps can lead to inconsistent IS responses.[4][5]
-
Instrumental Issues: Problems with the analytical instrument, such as injection volume variability, fluctuations in the ion source, or detector drift, can cause the IS signal to vary between samples.[4][6]
-
Matrix Effects: The biological matrix (e.g., plasma, urine) can contain endogenous components that co-elute with the analyte and IS, causing ionization suppression or enhancement in the mass spectrometer.[5][7] This can lead to inconsistent IS responses, particularly if the matrix composition varies between samples.
Troubleshooting Guide
An inconsistent this compound response can compromise the accuracy of your results. This guide provides a systematic approach to troubleshooting this issue.
Initial Assessment
Before proceeding with extensive troubleshooting, it's crucial to assess the nature and magnitude of the internal standard variability.
Key Questions to Ask:
-
Is the inconsistent response random, or does it follow a pattern (e.g., a gradual decrease or increase over the analytical run)?
-
Are the IS responses for the study samples significantly different from those of the calibration standards and quality control (QC) samples?[6][8]
-
Do the affected samples have anything in common (e.g., from a specific patient population, collected at a particular time point)?
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent this compound internal standard response.
Caption: A logical workflow for diagnosing and addressing inconsistent internal standard responses.
Detailed Troubleshooting Steps
Step 1: Review the Data Pattern
The pattern of the inconsistent internal standard response can provide valuable clues about the root cause.
| Observation | Potential Cause | Next Step |
| Random, sporadic outliers | Sample preparation errors (e.g., pipetting mistake, sample mix-up).[5] | Proceed to Step 2: Check Sample Preparation . |
| Gradual signal drift (increase or decrease) over the run | Instrumental instability (e.g., ion source temperature, mobile phase composition).[6] | Proceed to Step 3: Investigate Instrumental Issues . |
| Consistently low or high response in specific samples | Significant matrix effects in those samples.[7] | Proceed to Step 4: Evaluate Matrix Effects . |
Step 2: Check Sample Preparation
Thoroughly review the sample preparation procedure for any potential sources of error.
-
Reagent and Standard Preparation: Verify the concentration and stability of the this compound stock and working solutions.
-
Pipetting and Aliquoting: Ensure that the correct volume of the internal standard was added to each sample and that all pipettes are properly calibrated.
-
Extraction Efficiency: Review the extraction procedure to ensure it is robust and reproducible. Incomplete extraction can lead to variable recovery of both the analyte and the internal standard.
-
Sample Mixing: Confirm that the internal standard was thoroughly mixed with the sample matrix before proceeding with the extraction.[4]
Step 3: Investigate Instrumental Issues
Systematic trends in the internal standard response often point to a problem with the LC-MS/MS system.
-
Injection System: Check for any issues with the autosampler, such as air bubbles in the syringe or a partially clogged injection port.
-
Chromatography: Inspect the LC column for signs of degradation or contamination. Ensure that the mobile phase composition is correct and that the flow rate is stable.
-
Mass Spectrometer: Clean the ion source and check for any blockages. Verify that the MS parameters are optimized for this compound.
Step 4: Evaluate Matrix Effects
If the inconsistent response is specific to certain samples, matrix effects are a likely culprit.
-
Post-Column Infusion: This experiment can help to identify regions of ion suppression or enhancement in the chromatogram.
-
Matrix Factor Analysis: Prepare samples by spiking the internal standard into extracted blank matrix from different sources to assess the variability of the matrix effect.
-
Sample Dilution: Diluting the problematic samples with a clean solvent can sometimes mitigate matrix effects.[7]
Signaling Pathway for Ion Suppression
The following diagram illustrates how co-eluting matrix components can lead to ion suppression and an inconsistent internal standard response.
Caption: How matrix components can suppress the ionization of the internal standard.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Intermediate Solution (10 µg/mL): Dilute 10 µL of the stock solution to 1 mL with methanol.
-
Working Solution (100 ng/mL): Dilute 10 µL of the intermediate solution to 1 mL with 50:50 methanol:water. The final concentration may need to be optimized based on the sensitivity of the mass spectrometer.
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol and may require optimization for your specific application.
-
Sample Aliquoting: Aliquot 100 µL of the study sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution (100 ng/mL) to each tube.
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortex: Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Data Presentation
The following table provides a hypothetical example of how to summarize internal standard response data to identify inconsistencies.
Table 1: this compound Internal Standard Peak Area
| Sample ID | Sample Type | Peak Area | % Deviation from Mean of QCs |
| Blank | Blank | 0 | N/A |
| Cal 1 | Calibration Standard | 1,523,456 | -3.6% |
| Cal 2 | Calibration Standard | 1,589,789 | +0.6% |
| Cal 3 | Calibration Standard | 1,610,234 | +1.9% |
| LLOQ QC | Quality Control | 1,555,678 | -1.5% |
| Low QC | Quality Control | 1,598,765 | +1.2% |
| Mid QC | Quality Control | 1,576,543 | -0.2% |
| High QC | Quality Control | 1,564,321 | -1.0% |
| Mean QC | - | 1,573,827 | - |
| Subject 001 | Study Sample | 1,543,210 | -2.0% |
| Subject 002 | Study Sample | 876,543 | -44.3% |
| Subject 003 | Study Sample | 1,601,234 | +1.7% |
| Subject 004 | Study Sample | 1,587,654 | +0.9% |
In this example, the internal standard response for "Subject 002" is significantly lower than that of the calibration standards and QCs, warranting further investigation as outlined in the troubleshooting guide.
References
- 1. carisbamate treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. fda.gov [fda.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Carisbamate and (R)-Carisbamate-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering a chromatographic peak shift between Carisbamate and its deuterated internal standard, (R)-Carisbamate-d4.
Troubleshooting Guide: Chromatographic Peak Shift
A retention time difference between Carisbamate and this compound is an expected phenomenon known as the deuterium isotope effect. However, significant or inconsistent shifts may indicate other underlying issues. The following table outlines potential causes and corrective actions.
| Potential Cause | Description | Recommended Solution(s) |
| Deuterium Isotope Effect | The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small but reproducible difference in retention time. Typically, the deuterated compound, this compound, will elute slightly earlier than Carisbamate in reversed-phase chromatography.[1][2] This is due to a subtle increase in lipophilicity upon deuteration. | - Acknowledge this as a normal phenomenon.- Ensure the peak shift is consistent and reproducible across injections.- If the resolution between the two peaks is poor, optimize the chromatographic method (see below). |
| Mobile Phase Issues | Inconsistent mobile phase composition, pH, or preparation can lead to retention time variability.[3] | - Prepare fresh mobile phase daily.- Ensure accurate pH measurement and adjustment.- Degas the mobile phase adequately.- If using a gradient, ensure the pumping system is functioning correctly. |
| Column Degradation | Over time, the stationary phase of the HPLC column can degrade, leading to peak shape issues and retention time shifts.[4] | - Flush the column regularly with an appropriate solvent.- If the problem persists, replace the column with a new one of the same type.- Use a guard column to extend the life of the analytical column. |
| Instrumental Problems | Issues with the HPLC system, such as leaks, pump malfunctions, or injector problems, can cause inconsistent flow rates and retention times.[5][6] | - Check for leaks in the system.- Verify the pump flow rate is accurate and stable.- Inspect the injector for any blockages or wear. |
| Sample Matrix Effects | Components in the sample matrix can interfere with the chromatography, affecting the retention of the analytes.[2] | - Employ a robust sample preparation method (e.g., solid-phase extraction) to remove interfering substances.- Evaluate for co-eluting matrix components that may suppress or enhance ionization if using LC-MS. |
Experimental Protocol: Reversed-Phase HPLC Method for Carisbamate
This protocol is based on a validated method for the analysis of Carisbamate and can be used as a starting point for optimizing the separation of Carisbamate and this compound.[7]
-
Column: Agilent XDB C18 (150 mm × 4.6 mm, 5 µm)[7]
-
Mobile Phase:
-
Gradient Program: A gradient elution mode should be optimized to achieve baseline separation of Carisbamate and this compound.
-
Flow Rate: 1.0 mL/min[7]
-
Detection: PDA detector at 211 nm[7]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
Frequently Asked Questions (FAQs)
Q1: Is it normal to see a peak shift between Carisbamate and this compound?
A1: Yes, a small and consistent peak shift is expected. This is due to the deuterium isotope effect, where the heavier isotope (deuterium) can cause the molecule to have slightly different interactions with the stationary phase compared to the non-deuterated compound.[1][7][8] In reversed-phase HPLC, deuterated compounds often elute slightly earlier.[1][2]
Q2: How much of a peak shift is considered "normal"?
A2: The exact retention time difference can vary depending on the specific chromatographic conditions (e.g., column, mobile phase, temperature). However, it is typically a small fraction of a minute. The key is that the shift should be highly reproducible from one injection to the next.
Q3: My peak shift is inconsistent. What should I do?
A3: Inconsistent peak shifts are not normal and suggest a problem with your analytical method or instrument. Refer to the troubleshooting guide above to investigate potential causes such as mobile phase issues, column degradation, or instrumental problems.[3][4][5]
Q4: Can I use the same chromatographic method for both Carisbamate and this compound?
A4: Yes, a single method can be developed to analyze both compounds. The goal is to achieve baseline resolution between the two peaks to ensure accurate quantification. You may need to optimize the mobile phase gradient or other parameters to achieve this.
Q5: How can I confirm that the earlier eluting peak is this compound?
A5: The most definitive way to confirm peak identity is to inject a standard of only this compound and compare its retention time to the chromatogram of the mixed sample. If a mass spectrometer is used as a detector, the mass difference between the two compounds will also confirm their identities.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a chromatographic peak shift between Carisbamate and this compound.
Caption: A flowchart outlining the steps for troubleshooting inconsistent peak shifts.
References
- 1. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. myadlm.org [myadlm.org]
- 4. scispace.com [scispace.com]
- 5. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of carisbamate: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
Improving recovery of Carisbamate during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Carisbamate during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Carisbamate relevant to its extraction?
Carisbamate, with the chemical formula C₉H₁₀ClNO₃ and a molecular weight of 215.6 g/mol , is an antiepileptic agent.[1][2] It is soluble in DMSO.[1] Understanding its polarity and solubility is crucial for selecting an appropriate extraction solvent and method.
Q2: Which sample extraction methods are commonly used for Carisbamate and similar compounds?
Based on available literature for Carisbamate and structurally related carbamates like felbamate and cenobamate, the following methods are prevalent:
-
Protein Precipitation (PPT): This is a straightforward and rapid method that has been successfully applied to Carisbamate and felbamate.[2]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and sample cleanup, which can be beneficial in reducing matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases.
Q3: What is a typical recovery rate for Carisbamate using protein precipitation?
A study on the determination of Carisbamate in rat plasma using protein precipitation reported an extraction efficiency of 33.44% ± 2.47% .[2] It is important to note that recovery can be influenced by the specific matrix and protocol used.
Q4: What are matrix effects and how can they affect Carisbamate analysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the biological sample.[4][5][6] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Carisbamate.[4][7] Strategies to mitigate matrix effects include optimizing sample cleanup, modifying chromatographic conditions, and using a suitable internal standard.[6][7]
Troubleshooting Guides
Low Recovery of Carisbamate
Q: My Carisbamate recovery is unexpectedly low. What are the potential causes and how can I troubleshoot this?
Low recovery can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:
-
Incomplete Protein Precipitation:
-
Issue: Insufficient precipitation of plasma/serum proteins can lead to co-precipitation of Carisbamate or interference during analysis.
-
Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to the sample is used, typically 3:1 or 4:1 (v/v).[8] Vortex the mixture thoroughly and allow for adequate incubation time, sometimes at a reduced temperature, to ensure complete protein precipitation.[8]
-
-
Suboptimal pH during LLE or SPE:
-
Issue: The pH of the sample can influence the charge state of Carisbamate and its affinity for the extraction solvent or SPE sorbent.
-
Solution: Although Carisbamate is a neutral molecule, adjusting the sample pH can sometimes improve extraction efficiency by minimizing interactions with matrix components. Experiment with a pH range around the physiological pH to find the optimal condition for recovery.
-
-
Analyte Loss During Solvent Evaporation:
-
Issue: If your protocol involves an evaporation step, Carisbamate may be lost due to its volatility or adherence to the container walls.
-
Solution: Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Ensure the reconstitution solvent is compatible with the analyte and the analytical column.
-
-
Improper SPE Cartridge Conditioning and Elution:
-
Issue: For SPE, inadequate conditioning of the sorbent can lead to poor retention of Carisbamate. An inappropriate elution solvent will result in incomplete recovery from the cartridge.
-
Solution: Always pre-condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or an appropriate buffer. Optimize the elution solvent by testing different organic solvents and solvent mixtures to ensure complete elution of Carisbamate.
-
High Variability in Recovery
Q: I am observing significant variability in Carisbamate recovery between samples. What could be the cause?
Inconsistent results often point to a lack of uniformity in the sample preparation workflow.
-
Inconsistent Pipetting:
-
Issue: Small inaccuracies in pipetting sample or solvent volumes can lead to large variations in the final concentration.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous biological fluids to improve accuracy.
-
-
Matrix Differences Between Samples:
-
Issue: Variations in the composition of the biological matrix between different samples (e.g., lipemic or hemolyzed samples) can affect extraction efficiency.
-
Solution: Implement a robust sample cleanup procedure like SPE to minimize the impact of matrix variability. If using LLE, the formation of emulsions can be a source of variability.
-
-
Emulsion Formation in LLE:
-
Issue: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to inconsistent and low recovery.
-
Solution: To break up emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or gently swirling instead of vigorous shaking during extraction.
-
Experimental Protocols
Protocol 1: Protein Precipitation for Carisbamate from Plasma
This protocol is based on a method developed for the determination of Carisbamate in rat plasma.[2]
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected into an LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
-
Protocol 2: General Solid-Phase Extraction (SPE) for a Neutral Carbamate
This is a general protocol and should be optimized for Carisbamate.
-
Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
-
Conditioning:
-
Wash the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat the plasma/serum sample by diluting it with water or a mild buffer.
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Carisbamate from the cartridge with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Post-Elution:
-
The eluate can be evaporated and reconstituted for analysis.
-
Protocol 3: General Liquid-Liquid Extraction (LLE) for a Neutral Carbamate
This is a general protocol and should be optimized for Carisbamate.
-
Sample Preparation:
-
To 500 µL of plasma/serum in a glass tube, add an appropriate internal standard.
-
-
Extraction:
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Cap the tube and vortex for 2-5 minutes. To avoid emulsion formation, gentle mixing or rocking may be preferred.
-
-
Phase Separation:
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (top layer for most solvents) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Data Presentation
Table 1: Reported Recovery of Carisbamate and a Structurally Similar Carbamate using Protein Precipitation
| Compound | Matrix | Extraction Method | Precipitating Solvent | Recovery (%) | Reference |
| Carisbamate | Rat Plasma | Protein Precipitation | Not Specified | 33.44 ± 2.47 | [2] |
| Felbamate | Mouse/Human Plasma | Protein Precipitation | Acetonitrile | > 97 |
Visualizations
Caption: General experimental workflow for Carisbamate sample extraction and analysis.
Caption: Troubleshooting workflow for low Carisbamate recovery during sample extraction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Carisbamate Assay Following ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Carisbamate in biological matrices, with a focus on validation parameters as stipulated by the International Council for Harmonisation (ICH) M10 guidelines. This document is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable bioanalytical assays for pharmacokinetic and toxicokinetic studies.
Introduction to Carisbamate and Bioanalytical Method Validation
Carisbamate is an anticonvulsant drug under investigation for the treatment of various neurological disorders.[1] Accurate determination of Carisbamate concentrations in biological fluids is crucial for evaluating its safety and efficacy.[1] Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring data quality and consistency across different laboratories and regulatory submissions.[2][3]
Comparison of Bioanalytical Methods for Carisbamate Assay
Currently, a detailed and validated Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS) method for the determination of Carisbamate in rat plasma has been published.[1][4] While other methods may exist in proprietary settings, publicly available, fully validated alternative methods for direct comparison are limited. This guide will focus on the performance of the published LC-qTOF-MS method in the context of ICH M10 requirements and will use data from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Cenobamate, where Carisbamate was used as an internal standard, to provide some comparative chromatographic insights.[5]
Data Presentation: A Comparative Summary
The following tables summarize the validation parameters for the LC-qTOF-MS method for Carisbamate and provide a reference to typical performance characteristics of LC-MS/MS methods used in bioanalysis.
Table 1: Methodological Comparison
| Parameter | LC-qTOF-MS for Carisbamate in Rat Plasma | LC-MS/MS for Cenobamate (Carisbamate as IS) in Human Plasma |
| Instrumentation | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry |
| Matrix | Rat Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Internal Standard | Verapamil | Carisbamate |
Table 2: Validation Parameter Comparison according to ICH M10
| Validation Parameter | LC-qTOF-MS for Carisbamate in Rat Plasma | Typical Acceptance Criteria (ICH M10) |
| Calibration Curve Range | 9.05 – 6,600 ng/mL | At least 6-8 non-zero standards, LLOQ and ULOQ defined |
| Linearity (Correlation Coefficient) | r > 0.99 | r ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 9.05 ng/mL | Clearly defined with acceptable accuracy and precision (within ±20%) |
| Accuracy (% Bias) | Intra-run and Inter-run within ±25% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | Intra-run and Inter-run within ±25% | ≤15% (≤20% at LLOQ) |
| Selectivity & Specificity | No interference observed at the retention time of the analyte and IS | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | Not explicitly reported | Assessed to ensure no significant ion suppression or enhancement |
| Recovery | 33.44% ± 2.47% | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable for 3 freeze-thaw cycles, 6 hours at room temperature, and 28 days at -20°C | Within ±15% of nominal concentrations |
Experimental Protocols
LC-qTOF-MS Method for Carisbamate in Rat Plasma[4]
a. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 10 µL of the internal standard (Verapamil) working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-qTOF-MS system.
b. Chromatographic Conditions:
-
Column: Information on the specific column used is not detailed in the publication.
-
Mobile Phase: Details of the mobile phase composition are not provided.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
c. Mass Spectrometric Conditions:
-
Instrument: Quadrupole Time-of-Flight Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Ions: Specific m/z transitions for Carisbamate and Verapamil are monitored.
General LC-MS/MS Method (based on Cenobamate assay with Carisbamate as IS)[5]
a. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard (Carisbamate).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the UHPLC-MS/MS system.
b. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min for UHPLC systems.
-
Injection Volume: Usually 5-10 µL.
c. Mass Spectrometric Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive or Negative Electrospray Ionization, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualizations
The following diagrams illustrate the key workflows in bioanalytical method validation.
References
- 1. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide to Carisbamate Quantification: A Review of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Carisbamate, an antiepileptic drug, with a focus on accuracy and precision testing. While specific comparative data for various methods applied directly to Carisbamate is limited in publicly available literature, this guide draws upon established techniques for Carisbamate and analogous methods validated for other antiepileptic drugs to provide a comprehensive assessment.
Method Performance Comparison
The selection of an analytical method for drug quantification hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight (LC-qTOF-MS), are the predominant techniques in bioanalytical settings.
| Method | Analyte | Matrix | Accuracy (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| LC-qTOF-MS | Carisbamate | Rat Plasma | 95.7 - 108.2 | 2.9 - 9.1 | High resolution and mass accuracy, suitable for metabolite identification. | Higher instrument cost and complexity. |
| HPLC-UV | Carbamazepine | Rabbit Plasma | 97.53 - 103.58 (Intra-day), 98.37 - 100.45 (Inter-day) | 1.06 - 3.7 (Intra-day), 0.53 - 2.75 (Inter-day) | Cost-effective, robust, and widely available.[1][2] | Lower sensitivity and specificity compared to MS methods.[3] |
| LC-MS/MS | Felbamate | Mouse & Human Plasma | >88 (Human), >92 (Mouse) | <15 | High sensitivity and specificity, suitable for complex matrices.[4] | Moderate instrument cost and complexity. |
Note: Data for HPLC-UV and LC-MS/MS methods are based on the analysis of structurally related antiepileptic drugs, Carbamazepine and Felbamate, respectively, and serve as a proxy for expected performance for Carisbamate quantification.
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reproducible and reliable quantitative analysis. Below are representative protocols for the methods discussed.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS) for Carisbamate
This method has been validated for the determination of Carisbamate in rat plasma.
1. Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan or targeted MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Antiepileptic Drugs (e.g., Carbamazepine)
This is a widely used method for therapeutic drug monitoring.[1][2]
1. Sample Preparation:
-
To 200 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant directly or after evaporation and reconstitution.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a wavelength appropriate for the analyte (e.g., 285 nm for Carbamazepine).[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Antiepileptic Drugs (e.g., Felbamate)
This method offers high sensitivity and is suitable for low concentration analytes.[4]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard and a protein precipitating solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The resulting supernatant can be directly injected or further processed (e.g., evaporated and reconstituted).
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18 or Phenyl).
-
Mobile Phase: A gradient elution using water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive or negative mode, depending on the analyte.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Conclusion
The choice of an analytical method for Carisbamate quantification should be guided by the specific requirements of the study. LC-qTOF-MS offers high-resolution and accurate mass capabilities, making it a powerful tool for both quantification and metabolite identification, as demonstrated for Carisbamate in preclinical studies. For routine therapeutic drug monitoring where cost and high throughput are major considerations, an HPLC-UV method, validated for similar antiepileptic drugs, presents a robust and economical alternative. LC-MS/MS stands as a versatile option, providing a balance of high sensitivity, specificity, and throughput, making it suitable for a wide range of applications from preclinical to clinical studies. The detailed protocols and workflows provided in this guide serve as a foundation for developing and validating accurate and precise methods for Carisbamate quantification in various biological matrices.
References
- 1. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
A Head-to-Head Battle: (R)-Carisbamate-d4 vs. Structural Analog Internal Standards in Bioanalysis
A comprehensive guide for researchers on selecting the optimal internal standard for quantitative mass spectrometry-based assays.
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) assays is a universally accepted practice to correct for analytical variability. The choice of an appropriate internal standard is a critical decision that directly impacts the reliability and robustness of a bioanalytical method. This guide provides a detailed comparison of deuterium-labeled internal standards, specifically (R)-Carisbamate-d4, and their structural analog counterparts, offering researchers the insights needed to make an informed selection.
Performance Under the Microscope: A Data-Driven Comparison
The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. To illustrate the performance differences between a deuterium-labeled internal standard like this compound and a hypothetical structural analog, we present the following comparative data, which is representative of typical findings in bioanalytical method development.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterium-Labeled IS) | Structural Analog IS | Ideal Outcome |
| Matrix Effect (%) | 98 - 103 | 85 - 115 | 100% (No effect) |
| Recovery (%) | 95 - 105 | 70 - 110 | 100% |
| Process Efficiency (%) | 93 - 108 | 65 - 120 | 100% |
| Precision (%CV) | < 5% | < 15% | As low as possible |
| Accuracy (%Bias) | ± 5% | ± 15% | 0% |
Note: Data presented is illustrative and based on general performance characteristics of these internal standard types. Actual results may vary depending on the specific analyte, analog, and matrix.
As the table suggests, deuterium-labeled internal standards generally exhibit superior performance, with matrix effects, recovery, and process efficiency values closer to the ideal 100%. The precision and accuracy of the assay are also typically enhanced when using a SIL.[6] This is primarily because the physicochemical properties of a SIL are nearly identical to the analyte, leading to more consistent behavior during extraction and ionization.[7] Structural analogs, while often acceptable, can exhibit different extraction efficiencies and ionization responses, leading to greater variability.[1][8][9]
Experimental Protocols: A Glimpse into the Workflow
To provide a practical context, the following are generalized experimental protocols for evaluating internal standard performance.
Protocol 1: Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A detailed workflow for this evaluation is depicted in the diagram below.
Protocol 2: Bioanalytical Method Validation
A typical bioanalytical method validation using an internal standard involves the following key steps:
-
Sample Preparation: Aliquot the biological matrix (e.g., plasma, urine).
-
Internal Standard Spiking: Add a known concentration of the internal standard (this compound or a structural analog) to all samples, including calibration standards, quality controls, and unknown study samples.
-
Extraction: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.
-
Data Processing: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of the analyte in the unknown samples using the calibration curve generated from the peak area ratios of the calibration standards.
The logical flow of this process is illustrated in the following diagram.
Making the Right Choice: A Decision Framework
The selection of an internal standard is a balance of scientific rigor, availability, and cost. The following diagram outlines a logical decision-making process for choosing between a deuterium-labeled and a structural analog internal standard.
Conclusion
For the quantification of (R)-Carisbamate and other analytes, a deuterium-labeled internal standard like this compound is unequivocally the preferred choice. It offers superior performance in mitigating matrix effects and improving the overall accuracy and precision of the bioanalytical method. However, when practical constraints necessitate the use of a structural analog, a thorough validation is crucial to ensure that it meets the required performance criteria. By carefully considering the data and protocols presented in this guide, researchers can confidently select the most appropriate internal standard for their bioanalytical needs, ultimately ensuring the generation of high-quality, reliable data.
References
- 1. scispace.com [scispace.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home - Cerilliant [cerilliant.com]
- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Cross-Validation of Carisbamate Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the process and considerations for the cross-validation of analytical methods for the antiepileptic drug Carisbamate between different laboratories. Ensuring that an analytical method performs consistently across various sites is a critical step in drug development, facilitating reliable data comparison in multi-center clinical trials and post-marketing surveillance. This document outlines the experimental protocols, presents typical performance data in a comparative format, and visualizes the workflows involved in a successful method transfer and cross-validation.
Experimental Protocols
The successful transfer and cross-validation of an analytical method from a transferring unit (TU) to a receiving unit (RU) hinges on a well-defined protocol. This process ensures the RU can replicate the method with comparable accuracy, precision, and reliability.[1][2] The following protocols are based on established best practices for bioanalytical method validation and transfer.[1][2][3][4][5][6][7]
Method Transfer Protocol
A comprehensive method transfer protocol should be established and agreed upon by both the TU and RU before initiating any experimental work.[6][7] Key elements of this protocol include:
-
Objective and Scope: Clearly define the purpose and extent of the transfer.[6]
-
Roles and Responsibilities: Delineate the specific duties of the TU and RU.[6][7]
-
Materials and Instruments: Specify all critical reagents, standards, and equipment to be used.[6]
-
Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.[6]
-
Experimental Design: Outline the number and type of samples to be tested.[6]
-
Acceptance Criteria: Predetermine the statistical criteria for a successful transfer, based on method validation data.[2][6][7]
Bioanalytical Method: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS)
This guide will use a validated LC-qTOF-MS method for the determination of Carisbamate in rat plasma as a representative example.[8][9]
-
Sample Preparation: Protein precipitation is a common and robust method for sample preparation.[8] In this procedure, a precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18 reversed-phase) to separate Carisbamate from other matrix components.
-
Mass Spectrometric Detection: A quadrupole time-of-flight mass spectrometer is used for detection and quantification. The instrument is operated in the positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of Carisbamate and its product ions.[8]
Cross-Validation Procedure
Cross-validation involves a comparison of data from the two laboratories to ensure the results are comparable.[4] This can be achieved through:
-
Comparative Testing: Both the TU and RU analyze the same set of samples.[1][3][6] This is the most common approach.
-
Covalidation: The RU is involved in the validation of the analytical method alongside the TU.[1][3][6][10]
-
Revalidation: The RU performs a partial or full revalidation of the method.[1][3][6]
For this guide, we will focus on the comparative testing approach. A set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred (real) samples, should be analyzed by both laboratories.[4]
Data Presentation: Comparative Performance
The following tables summarize the expected performance characteristics of a validated Carisbamate analytical method and the acceptance criteria for a successful cross-validation between two laboratories.
Table 1: Method Validation Parameters for Carisbamate Analysis
| Parameter | Specification | Acceptance Criteria |
| Linearity (r) | > 0.99 | Correlation coefficient (r) should be greater than 0.99. |
| Calibration Range | 9.05 - 6,600 ng/mL | The range over which the method is accurate and precise.[8][9] |
| Lower Limit of Quantification (LLOQ) | 9.05 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision.[8] |
| Intra-run Accuracy & Precision | QC Samples (Low, Medium, High) | Accuracy within ±15% of nominal value; Precision (CV) ≤ 15%. For LLOQ, accuracy within ±20% and precision ≤ 20%.[5] |
| Inter-run Accuracy & Precision | QC Samples (Low, Medium, High) | Accuracy within ±15% of nominal value; Precision (CV) ≤ 15%. For LLOQ, accuracy within ±20% and precision ≤ 20%.[5] |
| Extraction Recovery | ~33.44% ± 2.47% | The efficiency of the extraction process should be consistent and reproducible.[8] |
Table 2: Acceptance Criteria for Inter-Laboratory Cross-Validation
| Parameter | Acceptance Criteria |
| Mean Accuracy Difference | The difference in mean accuracy between the two labs should be ≤ 15% for QC samples. |
| Mean Precision Difference | The difference in mean precision (CV) between the two labs should be ≤ 15% for QC samples. |
| Incurred Sample Reanalysis (ISR) | At least 67% of the re-analyzed incurred samples should have a percent difference between the initial and re-analyzed concentrations within ±20%. |
Visualizations
The following diagrams illustrate the key workflows in the cross-validation process.
Caption: Workflow for Analytical Method Transfer.
Caption: Decision logic for cross-validation.
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. contractpharma.com [contractpharma.com]
- 3. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
Stability testing of Carisbamate in plasma (freeze-thaw, bench-top)
A detailed guide for researchers on the freeze-thaw and bench-top stability of carisbamate in plasma, with a comparative look at other anticonvulsant drugs.
This guide provides a comprehensive overview of the stability of the antiepileptic drug carisbamate in plasma under common laboratory conditions. For researchers, scientists, and drug development professionals, understanding the stability of an analyte in biological matrices is crucial for the accuracy and reliability of pharmacokinetic and other bioanalytical studies. This document presents a comparative analysis of carisbamate's stability with other anticonvulsant medications, supported by experimental data and detailed methodologies.
Comparative Stability Data
The stability of carisbamate in plasma has been evaluated and compared with other widely used anticonvulsant drugs. The following tables summarize the available data on freeze-thaw and bench-top stability.
Freeze-Thaw Stability
This table compares the stability of carisbamate and other anticonvulsants after repeated freeze-thaw cycles. The data is presented as the percentage of the initial concentration remaining or the deviation from the nominal concentration.
| Drug | Matrix | Number of Cycles | Temperature | Stability Outcome | Analytical Method |
| Carisbamate | Rat Plasma | 3 | -20°C | Stable[1] | LC-qTOF-MS |
| Cenobamate | Human Plasma | 6 | -20°C | Stable[2] | LC-MS/MS |
| Topiramate | Human Plasma | 3 | -24°C to Room Temp | Stable[3] | LC-MS/MS |
| Lacosamide | Not specified | Not specified | Not specified | Data not available | Not specified |
Bench-Top Stability
This table outlines the stability of carisbamate and comparator drugs when left at room temperature (bench-top) for a specified duration.
| Drug | Matrix | Duration | Temperature | Stability Outcome | Analytical Method |
| Carisbamate | Rat Plasma | 6 hours | Room Temperature | Stable[1] | LC-qTOF-MS |
| Cenobamate | Human Plasma | 27 hours | Ambient Temperature | Stable[2] | LC-MS/MS |
| Cenobamate | Human Plasma | 72 hours | Room Temperature | Highly unstable[4] | UHPLC-MS/MS |
| Topiramate | Human Plasma | 24 hours | Room Temperature | Stable | LC-MS/MS |
| Lacosamide | Not specified | Not specified | Not specified | Data not available | Not specified |
Experimental Protocols
The following are detailed methodologies for conducting freeze-thaw and bench-top stability studies, based on established bioanalytical method validation guidelines.
Freeze-Thaw Stability Protocol
This protocol is designed to determine the stability of an analyte in a biological matrix subjected to repeated freezing and thawing cycles.
-
Sample Preparation: Spike a pooled blank plasma matrix with the analyte at low and high quality control (QC) concentrations.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the specified temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three iterations, ensuring the samples are frozen for at least 12 hours between each thaw.
-
-
Final Analysis: After the completion of the desired number of cycles, analyze the QC samples.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the mean concentration of the baseline samples. The analyte is considered stable if the deviation is within an acceptable range, typically ±15% of the nominal concentration.
Bench-Top Stability Protocol
This protocol evaluates the stability of an analyte in a biological matrix when left at room temperature for a period that simulates the sample handling and processing time in the laboratory.
-
Sample Preparation: Spike a pooled blank plasma matrix with the analyte at low and high QC concentrations.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
Bench-Top Exposure:
-
Place the remaining QC samples on a laboratory bench at ambient room temperature.
-
The duration of exposure should be sufficient to cover the expected sample preparation and analysis time.
-
-
Final Analysis: After the specified duration, analyze the QC samples.
-
Data Evaluation: Compare the mean concentration of the bench-top samples to the mean concentration of the baseline samples. The analyte is considered stable if the deviation is within an acceptable range, typically ±15% of the nominal concentration.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the stability testing protocols described above.
Freeze-Thaw Stability Testing Workflow
Bench-Top Stability Testing Workflow
References
A Head-to-Head Battle: LC-MS/MS vs. HPLC-UV for Carisbamate Analysis in Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for carisbamate quantification. This guide delves into the performance, protocols, and key differentiators of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data.
In the landscape of pharmaceutical analysis, the accurate quantification of drug compounds is paramount. For carisbamate, a novel anti-epileptic drug, selecting the appropriate analytical technique is a critical decision that impacts data quality, sensitivity, and efficiency. This guide provides a detailed comparison of two prevalent methods: the highly sensitive LC-MS/MS and the robust HPLC-UV.
Executive Summary: Method Performance at a Glance
Both LC-MS/MS and HPLC-UV offer reliable approaches for carisbamate analysis, yet they differ significantly in their performance characteristics. LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for bioanalysis where low concentrations in complex matrices are common. Conversely, HPLC-UV provides a cost-effective and straightforward alternative, well-suited for the analysis of bulk drug substances and formulations where analyte concentrations are higher.
| Performance Metric | LC-MS/MS (for Carisbamate) | HPLC-UV (for Carisbamate) | Reference |
| Linearity Range | 9.05 - 6,600 ng/mL | 0.1 - 0.3 µg/mL (100 - 300 ng/mL) for impurities | [1][2] |
| Limit of Quantitation (LOQ) | 9.05 ng/mL | 0.1 - 0.3 µg/mL (100 - 300 ng/mL) | [1][2] |
| Accuracy | Within ± 25% | Not explicitly stated for carisbamate, but generally within ±15% as per ICH guidelines. | [3][2] |
| Precision (RSD%) | Within ± 25% | Not explicitly stated for carisbamate, but generally <15% as per ICH guidelines. | [3][2] |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) | |
| Run Time | Short (typically a few minutes) | Relatively longer (gradient elution) | [2] |
Delving into the Details: Experimental Protocols
The choice between LC-MS/MS and HPLC-UV often comes down to the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Below are detailed experimental protocols for each method as established in published literature.
LC-MS/MS Method for Carisbamate in Rat Plasma
This method is optimized for high sensitivity and selectivity in a biological matrix.[1][3]
-
Sample Preparation: A simple protein precipitation method is employed.
-
Instrumentation: A liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (LC-qTOF-MS).[1]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, often consisting of an aqueous phase with an organic modifier (e.g., acetonitrile or methanol) and additives like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Optimized for the specific column and system.
-
-
Mass Spectrometric Detection:
HPLC-UV Method for Carisbamate and its Impurities
This stability-indicating method is designed for the analysis of carisbamate in bulk drug form, focusing on separating the active pharmaceutical ingredient from potential impurities and degradation products.[2]
-
Sample Preparation: Dissolving the bulk drug in a suitable solvent.
-
Instrumentation: A standard high-performance liquid chromatography system equipped with a photodiode array (PDA) or a variable wavelength UV detector.[2]
-
Chromatographic Conditions:
-
UV Detection:
-
Wavelength: 211 nm.[2]
-
Visualizing the Workflow
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for both LC-MS/MS and HPLC-UV analysis.
Caption: General experimental workflows for LC-MS/MS and HPLC-UV analysis.
Key Considerations for Method Selection
Choose LC-MS/MS for:
-
High Sensitivity and Selectivity: When analyzing low concentrations of carisbamate in complex biological matrices like plasma or tissue, the specificity of mass detection is crucial to minimize interference.[4]
-
Metabolite Identification: The structural information provided by mass spectrometry is invaluable for identifying and quantifying carisbamate metabolites.
-
Reduced Method Development Time: The high selectivity of MS detection can sometimes allow for less stringent chromatographic separation, potentially shortening method development timelines.[5]
Choose HPLC-UV for:
-
Cost-Effectiveness and Accessibility: HPLC-UV systems are more common and less expensive to operate and maintain than LC-MS/MS instruments.
-
Routine Quality Control: For the analysis of bulk drug substances and pharmaceutical formulations where carisbamate concentrations are high, the sensitivity of HPLC-UV is often sufficient.
-
Robustness and Simplicity: HPLC-UV methods are generally considered robust and straightforward to implement for routine analysis.
Conclusion
The decision to use LC-MS/MS or HPLC-UV for carisbamate analysis is contingent on the specific analytical needs. For demanding applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, LC-MS/MS is the superior choice. For routine analysis of higher concentration samples, such as in quality control of bulk drug and finished products, HPLC-UV offers a reliable and cost-effective solution. By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can make an informed decision to ensure the generation of accurate and reliable data for carisbamate.
References
- 1. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of carisbamate: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
A Comparative Guide to Specificity and Selectivity in Carisbamate Bioanalytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated analytical methods for the quantification of Carisbamate in biological matrices: a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method and a liquid chromatography-quadrupole time-of-flight mass spectrometric (LC-qTOF-MS) method. The focus of this comparison is on the critical method validation parameters of specificity and selectivity, supported by experimental data and detailed protocols.
Data Presentation: Method Performance Comparison
The performance of the two methods is summarized below, highlighting their key characteristics in the analysis of Carisbamate.
| Parameter | HPLC-UV Method | LC-qTOF-MS Method |
| Instrumentation | Reversed-Phase High-Performance Liquid Chromatography with UV Detection | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry |
| Matrix | Bulk Drug Substance | Rat Plasma |
| Specificity | Demonstrated through forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress). The method was able to separate Carisbamate from all degradation products.[1] | Assessed by analyzing blank rat plasma to ensure no endogenous interferences at the retention time of Carisbamate. |
| Selectivity | The method was shown to be selective for Carisbamate in the presence of its process-related impurities and degradation products.[1] | The method demonstrated selectivity by the absence of interfering peaks in six different lots of blank rat plasma. |
| Limit of Quantitation (LOQ) | 0.1 - 0.3 µg/mL for Carisbamate and its impurities.[1] | 9.05 ng/mL in rat plasma. |
| Linearity Range | Not explicitly stated for Carisbamate, but the method was linear for impurities from the LOQ to 200% of the specification limit.[1] | 9.05 to 6,600 ng/mL in rat plasma. |
| Primary Advantage | Cost-effective and widely available instrumentation. | High sensitivity and selectivity, making it suitable for complex biological matrices and low concentration levels. |
Experimental Protocols
Detailed methodologies for the specificity and selectivity experiments are crucial for the replication and verification of results.
Specificity Determination via Forced Degradation (HPLC-UV Method)
Specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. For the HPLC-UV method, specificity was established by subjecting Carisbamate to forced degradation under various stress conditions to generate potential degradation products.[1]
-
Acid Hydrolysis: Carisbamate was treated with 0.1 M hydrochloric acid at 80°C for 24 hours.
-
Base Hydrolysis: The drug substance was exposed to 0.1 M sodium hydroxide at 80°C for 12 hours.
-
Oxidative Degradation: Carisbamate was stressed with 30% hydrogen peroxide at room temperature for 48 hours.
-
Thermal Degradation: The solid drug was exposed to a temperature of 105°C for 7 days.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 7 days.
The stressed samples were then analyzed by the developed HPLC-UV method to ensure that the Carisbamate peak was well-resolved from any peaks corresponding to degradation products.[1]
Selectivity Determination in Biological Matrix (LC-qTOF-MS Method)
Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of endogenous matrix components. For the LC-qTOF-MS method, selectivity was evaluated in the biological matrix of interest.
-
Blank Matrix Analysis: Six different lots of blank rat plasma were processed without the addition of Carisbamate or the internal standard.
-
Lower Limit of Quantification (LLOQ) Spiked Matrix: The same six lots of blank plasma were spiked with Carisbamate at the LLOQ concentration (9.05 ng/mL).
-
Analysis: The processed blank and LLOQ samples were analyzed using the validated LC-qTOF-MS method.
-
Acceptance Criteria: The absence of any significant interfering peaks at the retention time of Carisbamate in the blank plasma samples and an acceptable signal-to-noise ratio for the LLOQ samples confirmed the method's selectivity.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for determining specificity and selectivity in Carisbamate method validation.
References
Detecting and Quantifying Carisbamate: A Comparative Guide to Analytical Sensitivity
A detailed analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the novel anticonvulsant, Carisbamate, in comparison to established antiepileptic drugs.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the analytical sensitivity for Carisbamate against other commonly used anticonvulsant drugs. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This information is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Comparative Analysis of LOD and LOQ Values
The following table summarizes the reported LOD and LOQ values for Carisbamate and several other anticonvulsant drugs determined by various analytical methods. It is important to note that a direct comparison of these values should be made with caution, as the LOD and LOQ are highly dependent on the specific analytical method, instrumentation, and matrix used.
| Drug Name | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Carisbamate | LC-qTOF-MS | Rat Plasma | Not explicitly determined | 9.05 ng/mL (as Lower Limit of Calibration Curve)[1][2] |
| Topiramate | LC-MS/MS | Human Plasma | 0.075 µg/mL | 0.15 µg/mL[3] |
| LC-MS/MS | Not specified | 0.5 ng/mL | 1.0 ng/mL[4] | |
| HPLC-UV | Not specified | 500 ng/mL | 1 µg/mL[5] | |
| Lamotrigine | LC-MS/MS | Human Plasma | 50 pg/mL | 0.025 µg/mL[6] |
| LC-MS/MS | Human Plasma | < 0.1 ng/mL | 5.02 ng/mL[7] | |
| HPLC-PDA | Human Plasma | 0.04 µg/mL | 0.1 µg/mL[8][9] | |
| Levetiracetam | HPLC-UV | Human Plasma | 0.19 µg/mL | 5 µg/mL[10] |
| RP-HPLC | Formulations | 0.05 ppm | 0.15 ppm[11] | |
| RP-HPLC | Bulk and Formulations | 2 ppm | 6.5 ppm[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the determination of LOD and LOQ for Carisbamate and the comparator anticonvulsants as cited in the table above.
Carisbamate Quantification by LC-qTOF-MS in Rat Plasma
This method was developed for the determination of Carisbamate in rat plasma to support in vitro and in vivo studies.
-
Instrumentation: A Shimadzu CBM-20A HPLC system coupled to a quadrupole time-of-flight (qTOF) TripleTOF™ 5600 mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 column (2.1 × 50 mm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100–600.
-
Source Temperature: 500°C.
-
Ion Spray Voltage: 5,500 V.
-
-
Sample Preparation: Protein precipitation of rat plasma samples.
-
Quantification: A quadratic regression (weighted 1/concentration²) was used to fit the calibration curves over a concentration range of 9.05 to 6,600 ng/mL. The lower limit of this range (9.05 ng/mL) is reported as the lower limit of quantification (LLOQ).[1][2]
Topiramate Quantification by LC-MS/MS
This method was developed for the in-situ identification and quantification of a genotoxic impurity in Topiramate tablets.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Method Validation Parameters:
-
Linearity: Established over a concentration range from the LOQ to 200% of the specification limit.
-
LOD and LOQ Determination: Calculated based on signal-to-noise ratios of 3.0 and 10.0, respectively.[3]
-
-
Results: The LOD and LOQ for the sulfonyl chloride impurity with respect to topiramate were found to be 0.075 and 0.15 µg/mL, respectively.[3]
Lamotrigine Quantification by LC-MS/MS in Human Plasma
This rapid quantification method was developed for Lamotrigine in human plasma.
-
Instrumentation: Two HPLC systems connected with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: BetaBasic C8 (100 x 4.6 mm i.d., 5 µm).
-
Flow Rate: 0.45 mL/min.
-
-
Sample Preparation: Solid Phase Extraction (SPE) using an Oasis HLB cartridge.
-
LOD and LOQ Determination: The LOQ was established at 0.025 µg/mL, and the LOD was 50.000 pg/mL.[6]
Levetiracetam Quantification by HPLC-UV in Plasma
This method was adapted for the quantification of Levetiracetam in plasma for routine therapeutic monitoring.
-
Instrumentation: High-Performance Liquid Chromatography with UV detection.
-
Method Validation Parameters:
-
LLOQ Determination: Established as the lowest concentration on the calibration curve with acceptable precision (CV±20%) and accuracy (80-120%).
-
LOD Determination: Calculated based on the standard deviation of the blank.[10]
-
-
Results: The LLOQ was set at 5 µg/mL, and the calculated LOD was 0.19 µg/mL.[10]
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates a generalized experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, such as those described above.
Caption: General workflow for LOD and LOQ determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. A new potential AED, carisbamate, substantially reduces spontaneous motor seizures in rats with kainate-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of 22 antiepileptic drugs in postmortem blood, serum and plasma using LC-MS-MS with a focus on their role in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantitation of Lamotrigine, Levetiracetam, 10-Hydroxycarbazepine, Topiramate, and Zonisamide in Serum Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Carisbamate Versus Other Antiepileptic Drugs: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of Carisbamate and other leading antiepileptic drugs, providing essential data for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the pharmacokinetic properties of Carisbamate against a selection of widely prescribed antiepileptic drugs (AEDs), including Carbamazepine, Valproic Acid, Lamotrigine, Levetiracetam, and Topiramate. The following sections provide a comprehensive overview of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and detailed methodologies.
Pharmacokinetic Data Summary
The quantitative pharmacokinetic parameters of Carisbamate and comparator AEDs are summarized in the table below, offering a clear and concise comparison for research and development purposes.
| Parameter | Carisbamate | Carbamazepine | Valproic Acid | Lamotrigine | Levetiracetam | Topiramate |
| Time to Peak (Tmax) (hours) | 1-3[1] | 6-8[2][3] | 1-4 | 1-3[4] | ~1[1][5] | 2-3[6] |
| Bioavailability (%) | - | ~99%[2] | Nearly 100%[7] | ~98%[4][8] | >95%[1] | >80%[6] |
| Protein Binding (%) | 40-43[9] | 70-80%[2][3] | 90-95% (saturable)[10][11] | ~55%[4][8] | <10%[5][12] | 15-41%[6] |
| Metabolism | Uridine diphosphate glucuronosyltransferase (UGT)[1] | Hepatic (CYP3A4), autoinduction | Hepatic (glucuronidation, beta-oxidation)[13] | Hepatic (glucuronidation via UGT1A4)[9] | Primarily enzymatic hydrolysis in blood[14] | Hepatic (hydroxylation, hydrolysis, glucuronidation)[6] |
| Elimination Half-life (hours) | 11.5-12.8[8] | 12-36 (decreases with chronic use)[2][15] | 9-16 | 24-35 (affected by co-medications)[8] | 6-8[5][12] | ~21[6][16] |
| Excretion | Primarily as metabolites in urine[9] | Urine (as metabolites)[3] | Urine (as metabolites)[13] | Urine (primarily as glucuronide metabolites)[4] | ~66% unchanged in urine[14] | ~70% unchanged in urine[6] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical and preclinical studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols typically utilized in the pharmacokinetic evaluation of antiepileptic drugs.
Human Pharmacokinetic Studies
Study Design:
-
Single-Dose Studies: Healthy volunteers or patients receive a single oral dose of the AED. Blood samples are collected at predefined time points over a period of 24 to 72 hours to determine single-dose pharmacokinetic parameters like Cmax, Tmax, and elimination half-life.
-
Multiple-Dose Studies: Subjects receive the AED for a specified period to achieve steady-state concentrations. Blood samples are collected before and after the last dose to determine steady-state pharmacokinetic parameters (Cmax,ss, Cmin,ss, AUCτ).
-
Food-Effect Studies: These studies are conducted to evaluate the impact of food on the absorption of the AED. The drug is administered to subjects in both fasted and fed states, and pharmacokinetic parameters are compared.
-
Drug-Drug Interaction Studies: To assess the potential for interactions, the AED is co-administered with other commonly used medications. Pharmacokinetic parameters of both drugs are measured to identify any significant changes.
-
Special Population Studies: Pharmacokinetic studies are also conducted in specific populations such as the elderly, children, and individuals with renal or hepatic impairment to evaluate the need for dose adjustments.
Bioanalytical Methods: The quantification of AEDs and their metabolites in biological matrices (plasma, urine) is predominantly performed using validated bioanalytical methods.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) Detection: This is a widely used technique for the separation and quantification of AEDs. The drug is first extracted from the biological sample using protein precipitation or liquid-liquid extraction. The extract is then injected into the HPLC system, and the drug is separated on a chromatographic column and detected by a UV or MS detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the quantification of drugs at low concentrations. It is the gold standard for bioanalytical testing in pharmacokinetic studies. The method involves the separation of the drug by liquid chromatography followed by detection using a tandem mass spectrometer, which provides high selectivity and sensitivity.
Preclinical Pharmacokinetic Studies
Animal Models:
-
Pharmacokinetic studies in animal models, typically rodents (mice and rats), are conducted to provide initial estimates of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in dose selection for subsequent efficacy and toxicology studies.
Study Protocol:
-
Animals are administered the drug via the intended clinical route (e.g., oral gavage) or intravenously to determine absolute bioavailability.
-
Blood samples are collected at various time points via techniques such as tail vein or retro-orbital sampling.
-
Tissues may also be collected to assess drug distribution.
-
Urine and feces are collected to determine the routes and extent of excretion.
-
Sample analysis is typically performed using LC-MS/MS.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of antiepileptic drugs are mediated through their interaction with various molecular targets in the central nervous system. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action for Carisbamate and the comparator AEDs.
Caption: Mechanism of action of Carisbamate.[6][10][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of four antiepileptic drugs in plasma using ultra-performance liquid chromatography with mass detection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carisbamate add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. sklifescienceinc.com [sklifescienceinc.com]
- 11. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic considerations in the design of better and safer new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sidedness of carbamazepine accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Carisbamate-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (R)-Carisbamate-d4, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
(R)-Carisbamate is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling the compound.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of (R)-Carisbamate is to act in accordance with local, state, and federal regulations.[1] The following steps provide a procedural framework to ensure compliance and safety.
1. Waste Identification and Classification:
-
All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., vials, pipette tips, gloves), must be treated as hazardous chemical waste.[2][3]
2. Segregation of Waste:
-
Do not mix this compound waste with other waste streams.[4] It should be collected in a dedicated, properly labeled hazardous waste container.[2][3]
-
Keep solid and liquid waste in separate containers.[4]
3. Waste Container and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent leaks or spills.[3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas.[3]
-
The label should also include the date of accumulation and any associated hazards (e.g., "Irritant," "Harmful if Swallowed").[2]
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[2][3]
-
Ensure the storage area is cool, dry, and well-ventilated.[5]
5. Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal service.[2] These services are equipped to handle and treat chemical waste in compliance with all regulatory requirements.
6. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after all possible material has been removed.[6]
-
To be disposed of as non-hazardous waste, the container must be triple-rinsed with an appropriate solvent.[3][6]
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.[3] After triple-rinsing and air drying, any labels should be defaced or removed before the container is discarded or recycled.
Quantitative Data Summary
No specific quantitative data regarding disposal limits (e.g., permissible concentrations for sewer disposal) for this compound are available in the provided search results. Therefore, it is imperative to treat all quantities of this compound and its waste as hazardous, requiring professional disposal.
| Parameter | Value | Source |
| Permissible Sewer Disposal Limit | Not Established | N/A |
| Deactivation Conditions | Not Specified | N/A |
Experimental Protocols
The provided information does not contain experimental protocols for the deactivation or disposal of this compound. The standard and recommended procedure is collection and disposal by a certified hazardous waste management company.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. fishersci.com [fishersci.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (R)-Carisbamate-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (R)-Carisbamate-d4, a labeled version of Carisbamate used in research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is suspected of causing genetic defects and is harmful if swallowed[1]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Outer and inner gloves should be worn. |
| Body Protection | Protective clothing | Coveralls or a lab coat should be worn. For tasks with a higher risk of exposure, a disposable protective suit is recommended.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | A face shield may be necessary for operations with a splash hazard.[2] |
| Respiratory Protection | Air-purifying respirator | Required when the concentration and type of airborne substances are known. For situations with the highest risk of inhalation, a positive pressure, full face-piece self-contained breathing apparatus (SCBA) is necessary.[2] |
| Foot Protection | Chemical-resistant, steel-toe boots or shoes | Recommended for general laboratory safety.[2] |
This table summarizes general PPE recommendations. The specific level of protection (Level B, C, or D) should be determined by a thorough risk assessment of the specific procedures being performed.[2]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Procedures:
-
Obtain Special Instructions: Always review the Safety Data Sheet (SDS) and any other available safety information before use[1][3].
-
Avoid Contact: Do not handle until all safety precautions have been read and understood. Avoid contact with skin and eyes[1][3].
-
Ventilation: Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored[1]. Contaminated clothing should be changed immediately[1].
Storage Conditions:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
For spills, evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate PPE and contain the spill. Collect the spilled material and dispose of it according to the disposal plan.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste Disposal:
-
The compound and its container must be disposed of as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the product to enter drains[3].
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
